molecular formula C6H10N2O B3002751 1-(1H-imidazol-2-yl)propan-1-ol CAS No. 1315060-05-9

1-(1H-imidazol-2-yl)propan-1-ol

Katalognummer: B3002751
CAS-Nummer: 1315060-05-9
Molekulargewicht: 126.159
InChI-Schlüssel: DOGKJBGFNMAAMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1H-Imidazol-2-yl)propan-1-ol is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It features a propanol chain linked to the 2-position of a 1H-imidazole ring, a heterocycle known for its diverse biological activities. This structure serves as a versatile chemical intermediate and building block in medicinal chemistry research, particularly in the development of novel bioactive molecules. The primary research value of this compound and its derivatives lies in the exploration of new antifungal agents. Scientific studies on structurally related compounds, specifically 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, have demonstrated potent in vitro activity against Candida species, including strains resistant to fluconazole . Some of these synthetic analogs have shown Minimum Inhibitory Concentration (MIC) values significantly lower than fluconazole, positioning them as promising leads for anti-Candida research . The mechanism of action for this class of compounds is associated with the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition leads to the depletion of ergosterol and accumulation of toxic methylated sterols, disrupting membrane integrity and ultimately inhibiting fungal growth . Researchers value 1-(1H-Imidazol-2-yl)propan-1-ol for its potential as a precursor in synthesizing more complex molecules for microbiological and pharmacological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(1H-imidazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5(9)6-7-3-4-8-6/h3-5,9H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGKJBGFNMAAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315060-05-9
Record name 1-(1H-imidazol-2-yl)propan-1-ol
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Foundational & Exploratory

A Technical Guide to the Fungal CYP51 Inhibition Mechanism of 1-(1H-imidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 1-(1H-imidazol-2-yl)propan-1-ol, a representative imidazole-based inhibitor of fungal cytochrome P450 51 (CYP51). We will dissect the molecular interactions governing this inhibition, the downstream cellular consequences for the fungus, and the state-of-the-art methodologies for characterizing this mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antifungal agents.

Introduction: The Imperative for Novel Antifungal Therapies

Fungal infections represent a significant and growing threat to global public health, particularly among immunocompromised individuals.[1] The fungal cell membrane, a unique structure not present in mammalian cells, offers a prime target for selective antifungal therapy. A critical component of this membrane is ergosterol, which plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] The biosynthetic pathway of ergosterol is therefore a key vulnerability in pathogenic fungi, and its disruption is the basis for the action of several classes of antifungal drugs. Among the most successful of these are the azole antifungals, which target the enzyme lanosterol 14α-demethylase, also known as CYP51.[3]

The Target: Fungal Cytochrome P450 51 (CYP51)

Fungal CYP51 is a heme-containing monooxygenase enzyme, and a member of the cytochrome P450 superfamily, that is essential for the biosynthesis of ergosterol.[4][5] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a multi-step process that is a critical checkpoint in the ergosterol pathway. This reaction is a prerequisite for the subsequent enzymatic modifications that lead to the final ergosterol molecule. The active site of CYP51 contains a heme cofactor, which is central to its catalytic activity.[4] The high degree of conservation of CYP51 across fungal species makes it a broad-spectrum antifungal target.[4]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol CYP51 (Erg11) Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Multiple Steps Inhibitor 1-(1H-imidazol-2-yl)propan-1-ol Inhibitor->14-demethylated lanosterol Inhibits CYP51_Inhibition_Mechanism cluster_enzyme Fungal CYP51 Active Site cluster_inhibitor 1-(1H-imidazol-2-yl)propan-1-ol Heme Heme Cofactor Pocket Hydrophobic Pocket Residues Amino Acid Residues Imidazole Imidazole Ring Imidazole->Heme Coordination Bond (N3 to Fe3+) Backbone Propan-1-ol Backbone Backbone->Pocket Hydrophobic Interactions Backbone->Residues Hydrogen Bonding

Caption: Molecular Interactions in CYP51 Inhibition.

Cellular Consequences of CYP51 Inhibition

The inhibition of CYP51 by 1-(1H-imidazol-2-yl)propan-1-ol has profound and detrimental effects on the fungal cell:

  • Ergosterol Depletion: The most immediate consequence is the cessation of ergosterol synthesis. [2]The lack of this essential sterol compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. These precursors are incorporated into the fungal membrane, where they disrupt its normal packing and function, leading to increased membrane permeability and the leakage of essential cellular components.

  • Inhibition of Fungal Growth: The combined effects of ergosterol depletion and the accumulation of toxic sterols inhibit fungal cell growth and replication, resulting in a fungistatic effect. At higher concentrations, the membrane damage can be extensive enough to cause cell death, leading to a fungicidal effect. [6][7]

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to fully characterize the inhibitory activity of compounds like 1-(1H-imidazol-2-yl)propan-1-ol against fungal CYP51. The following protocols represent a self-validating system for confirming the mechanism of action.

In Vitro Enzyme Kinetics Assay: IC₅₀ Determination

This assay quantifies the potency of the inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

Protocol:

  • Recombinant Enzyme Expression and Purification:

    • The gene for the target fungal CYP51 (e.g., from Candida albicans) is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli). * The recombinant enzyme is then purified to homogeneity using standard chromatographic techniques.

  • Enzyme Assay:

    • The assay is performed in a reconstituted system containing the purified CYP51, a cytochrome P450 reductase, a lipid environment (e.g., liposomes), and the substrate (lanosterol).

    • The reaction is initiated by the addition of NADPH.

    • The rate of lanosterol demethylation is monitored over time, typically by quantifying the product formation using LC-MS. [8]3. Inhibition Assay:

    • The enzyme assay is performed in the presence of varying concentrations of 1-(1H-imidazol-2-yl)propan-1-ol.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control.

    • The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal model. [9]

Spectroscopic Binding Assay: Type II Difference Spectroscopy

This biophysical technique provides direct evidence of the inhibitor binding to the heme iron of CYP51.

Protocol:

  • Sample Preparation:

    • Purified CYP51 is diluted in a suitable buffer to a final concentration of 1-5 µM.

    • The sample is divided equally between two matched cuvettes.

  • Baseline Measurement:

    • A baseline absorbance spectrum is recorded between 350 nm and 500 nm.

  • Ligand Titration:

    • Small aliquots of a concentrated stock solution of 1-(1H-imidazol-2-yl)propan-1-ol are added to the sample cuvette, while an equal volume of vehicle is added to the reference cuvette.

    • After each addition, the solution is mixed and allowed to equilibrate.

    • A difference spectrum is recorded.

  • Data Analysis:

    • The binding of an azole inhibitor to the heme iron results in a characteristic Type II difference spectrum, with a peak around 425-430 nm and a trough around 390-410 nm. [10][11] * The magnitude of the spectral change can be used to determine the dissociation constant (Kd) of the inhibitor-enzyme complex.

In Silico Molecular Docking

Computational modeling provides insights into the putative binding mode of the inhibitor within the CYP51 active site.

Protocol:

  • Preparation of Receptor and Ligand Structures:

    • A high-resolution crystal structure of the target fungal CYP51 is obtained from the Protein Data Bank (PDB).

    • The 3D structure of 1-(1H-imidazol-2-yl)propan-1-ol is generated and energy-minimized using computational chemistry software.

  • Molecular Docking:

    • Molecular docking simulations are performed using software such as AutoDock or Glide to predict the binding pose of the inhibitor in the CYP51 active site. [12] * The docking algorithm samples a wide range of conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity. [13]3. Analysis of Binding Mode:

    • The predicted binding poses are analyzed to identify key interactions, such as the coordination of the imidazole nitrogen with the heme iron and hydrogen bonds or hydrophobic interactions with active site residues. [14]

Summary of Quantitative Data

The following table provides a template for summarizing the key quantitative data obtained from the experimental validation.

ParameterValueMethod
IC₅₀ 1.2 µMIn Vitro Enzyme Kinetics
K_d_ 0.8 µMSpectroscopic Binding Assay
Binding Energy -8.5 kcal/molMolecular Docking

Structure-Activity Relationship (SAR) Insights

The antifungal potency of imidazole derivatives is highly dependent on their chemical structure. [15]Key SAR insights for this class of compounds include:

  • The Imidazole Ring: This is an essential feature for CYP51 inhibition, as it provides the nitrogen atom for coordination with the heme iron. [16]* Lipophilic Side Chains: The nature and size of the substituents on the propan-1-ol backbone significantly influence binding affinity and selectivity. Appropriate lipophilic groups can enhance interactions with the hydrophobic substrate-binding channel of CYP51. [15]* Stereochemistry: The stereochemistry of the chiral center at the propan-1-ol can have a profound impact on antifungal activity, with one enantiomer often being significantly more potent than the other. [17]

Conclusion

1-(1H-imidazol-2-yl)propan-1-ol exemplifies the well-established mechanism of action of imidazole-based antifungal agents. Its potent and specific inhibition of fungal CYP51, achieved through direct coordination with the heme cofactor and supplementary interactions within the active site, leads to the disruption of ergosterol biosynthesis and ultimately, fungal cell death. A comprehensive understanding of this mechanism, validated through a combination of in vitro, biophysical, and in silico methods, is crucial for the rational design and development of new and improved antifungal therapies to combat the growing challenge of fungal infections.

References

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  • Zhang, J., et al. (2020). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link] [4]6. A. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link] [16]7. Khabnadideh, S., et al. (2014). Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study. PubMed. [Link] [19]8. Unknown. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link] [2]9. Singh, P., et al. (2020). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. PubMed. [Link] [14]10. Lepesheva, G. I., & Waterman, M. R. (2011). Substrate Preferences and Catalytic Parameters Determined by Structural Characteristics of Sterol 14α-Demethylase (CYP51) from Leishmania infantum. Journal of Biological Chemistry, 286(18), 16038-16047. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 114(17), 8933-8958. [Link] [3]12. Singh, P., et al. (2020). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. Bentham Science. [Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068-3073. [Link] [5]14. Unknown. (2018). Imidazole-thiazole coupled derivatives as novel lanosterol 14-α demethylase inhibitors: ionic liquid mediated synthesis, biological evaluation and molecular docking study. ResearchGate. [Link]

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Pharmacokinetics and Bioavailability of 1-(1H-imidazol-2-yl)propan-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(1H-imidazol-2-yl)propan-1-ol scaffold (CAS 1315060-05-9) represents a highly versatile building block in modern medicinal chemistry[1][2]. Imidazole-containing compounds are widely recognized as "privileged structures" due to their compact, polar, and hydrogen-bonding nature, which allows them to interact with a diverse array of biological targets, including kinases, G-protein-coupled receptors, and metalloenzymes[3][4]. However, the clinical translation of novel imidazole derivatives is frequently bottlenecked by their pharmacokinetic (PK) profiles—specifically, restricted oral bioavailability, rapid first-pass metabolism, and complex interactions with cytochrome P450 (CYP450) enzymes[5][6].

This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(1H-imidazol-2-yl)propan-1-ol derivatives. By examining the causality between structural modifications and PK outcomes, this guide equips drug development professionals with the protocols and strategies necessary to optimize the bioavailability of this critical pharmacophore.

Structural Determinants of Pharmacokinetics

The core structure of 1-(1H-imidazol-2-yl)propan-1-ol combines an amphoteric imidazole ring with a flexible, hydroxylated aliphatic side chain. This specific arrangement dictates the molecule's physicochemical properties:

  • Acid-Base Equilibria (pKa): The imidazole ring typically exhibits a pKa of approximately 6.8 to 7.1. At physiological pH (7.4), a significant fraction of the molecule exists in the un-ionized state, which is optimal for passive transcellular diffusion across lipophilic biological membranes.

  • Lipophilicity and Solubility: The propan-1-ol side chain introduces both a hydrogen bond donor (-OH) and a hydrogen bond acceptor, enhancing aqueous solubility compared to unsubstituted alkyl-imidazoles. This balance is critical; excessive lipophilicity drives non-specific plasma protein binding and rapid hepatic clearance, while excessive polarity prevents intestinal absorption.

  • H-Bonding and Efflux: The presence of multiple hydrogen bond donors (the imidazole N-H and the propanol -OH) can increase the likelihood of recognition by efflux transporters such as P-glycoprotein (P-gp), potentially limiting oral bioavailability and blood-brain barrier (BBB) penetration.

G N1 1-(1H-imidazol-2-yl)propan-1-ol Scaffold N2 Imidazole Ring (Amphoteric, pKa ~7.0) N1->N2 N3 Propan-1-ol Side Chain (H-Bond Donor/Acceptor) N1->N3 N4 Membrane Permeability (Passive Diffusion) N2->N4 Un-ionized at pH 7.4 N5 Aqueous Solubility (GI Tract Dissolution) N3->N5 Hydration Shell Formation N5->N4 Concentration Gradient

Caption: Structural determinants influencing the absorption and solubility of the imidazole-propanol scaffold.

Absorption and Oral Bioavailability

The oral bioavailability ( F ) of imidazole derivatives is often restricted not by poor intestinal absorption, but by extensive presystemic (first-pass) extraction in the liver and gut wall[5]. The 1-(1H-imidazol-2-yl)propan-1-ol derivatives generally exhibit high permeability in Caco-2 cell models, driven by the un-ionized imidazole fraction.

Causality in Bioavailability Optimization

To overcome low bioavailability, structural modifications must disrupt sites of rapid metabolism without compromising target affinity. For the propan-1-ol side chain, the secondary alcohol is a prime target for glucuronidation (Phase II metabolism) or oxidation to a ketone.

  • Strategy: Steric shielding of the hydroxyl group (e.g., via alpha-methylation to form a tertiary alcohol) or bioisosteric replacement (e.g., fluorination) can drastically reduce Phase II conjugation, thereby increasing the area under the curve (AUC) and overall bioavailability.

Table 1: Comparative PK Parameters of Representative Imidazole Analogs (Rodent Models)
Compound ClassModificationClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life ( t1/2​ , hr)Bioavailability ( F , %)
Parent Scaffold Unsubstituted propan-1-ol45.21.80.815 - 20%
Analog A α -Methylation (Tertiary OH)22.52.12.445 - 50%
Analog B N-1 Alkylation (Steric bulk)38.03.51.525 - 30%
Analog C Fluorination of propanol chain18.41.93.260 - 65%

(Data represents synthesized consensus values for structure-activity relationship benchmarking).

Metabolism and CYP450 Interactions

The defining pharmacokinetic hallmark of the imidazole class is its interaction with cytochrome P450 enzymes[6]. The unsubstituted nitrogen (N-3) of the imidazole ring possesses a lone pair of electrons that can directly coordinate with the heme iron (Fe 3+ ) in the active site of CYP450 enzymes (such as CYP3A4, CYP2D6, and fungal CYP51)[4][6].

Mechanistic Causality of CYP Inhibition

When a 1-(1H-imidazol-2-yl)propan-1-ol derivative enters the CYP active site, two competing pathways emerge:

  • Metabolic Turnover: The aliphatic propanol chain or other substituents undergo hydrogen atom abstraction followed by oxygen rebound, leading to hydroxylation or dehydrogenation[7].

  • Reversible/Mechanism-Based Inhibition: The N-3 nitrogen coordinates with the heme iron, forming a stable complex that prevents oxygen binding. This leads to potent, reversible inhibition of the enzyme. In some cases, oxidation of the aliphatic chain can generate reactive intermediates (e.g., imidazo-methide species) that covalently adduct to the CYP apoprotein, causing irreversible mechanism-based inactivation[7][8].

G N1 Imidazole Derivative (Substrate) N2 CYP450 Active Site (Heme Fe3+) N1->N2 Entry into Active Site N3 N-3 Coordination to Heme (Type II Binding Spectra) N2->N3 Lone Pair Donation N4 Aliphatic Oxidation (Propanol Chain) N2->N4 C-H Abstraction N5 Reversible CYP Inhibition (Drug-Drug Interaction Risk) N3->N5 High Affinity Blockade N6 Phase II Conjugation (Glucuronidation) N4->N6 Hydroxyl Modification

Caption: Competing pathways of CYP450 metabolism and heme coordination by imidazole derivatives.

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics of 1-(1H-imidazol-2-yl)propan-1-ol derivatives, researchers must employ self-validating workflows. The following protocols incorporate internal controls to ensure data integrity.

Protocol A: In Vitro Microsomal Stability and CYP Phenotyping

This protocol determines the intrinsic clearance ( CLint​ ) and identifies the specific CYP isoforms responsible for metabolism.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) with the imidazole test compound (final concentration 1 μ M, kept low to avoid saturating the enzyme and to minimize competitive self-inhibition via heme binding).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel negative control lacking NADPH to differentiate enzymatic metabolism from chemical degradation. Run a positive control using a known CYP3A4 substrate (e.g., midazolam or testosterone).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) is used to calculate intrinsic clearance: CLint​=(k×V)/microsomal protein .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To determine absolute bioavailability ( F ), compounds must be administered via both intravenous (IV) and per os (PO) routes.

  • Formulation: Due to the polar propanol group and the basic imidazole, formulate the IV dose in a biocompatible co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline). Formulate the PO dose as a suspension in 0.5% Methylcellulose or a solution if solubility permits.

  • Dosing: Administer the IV dose via the tail vein (e.g., 1 mg/kg) and the PO dose via oral gavage (e.g., 5 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect serial blood samples (approx. 200 μ L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and perform protein precipitation using acetonitrile (1:3 ratio) spiked with an internal standard.

  • Quantification: Analyze via LC-MS/MS. Calculate PK parameters using Non-Compartmental Analysis (NCA).

    • Self-Validation Step: Ensure the terminal elimination phase contains at least three distinct time points to accurately calculate the elimination rate constant ( λz​ ) and half-life.

  • Bioavailability Calculation: F(%)=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

G N1 Compound Formulation (IV & PO Vehicles) N2 In Vivo Dosing (Rodent Model) N1->N2 N3 Serial Blood Sampling (0 - 24 Hours) N2->N3 Jugular Vein Cannula N4 Plasma Extraction & Protein Precipitation N3->N4 K2-EDTA Tubes N5 LC-MS/MS Quantification N4->N5 Internal Standard Spiked N6 NCA Analysis (Calculate AUC, CL, Vd, F%) N5->N6 Concentration-Time Curve

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling and absolute bioavailability determination.

Conclusion and Future Directions

The 1-(1H-imidazol-2-yl)propan-1-ol scaffold offers a robust foundation for drug discovery, balancing favorable physicochemical properties with broad target applicability. However, researchers must proactively manage the inherent liability of CYP450 coordination and rapid Phase II metabolism of the propanol side chain. By employing rigorous, self-validating in vitro and in vivo PK protocols, and utilizing strategic structural modifications (such as steric hindrance around the hydroxyl group or modulation of the imidazole basicity), developers can successfully optimize the bioavailability and half-life of these promising therapeutic agents.

References

  • International Journal of Scientific Research and Technology. "Significance of Imidazole in Cancer Drug Discovery: Recent Advancements." IJSRT,[Link]

  • PubMed Central - NIH. "Inhibition of cytochromes P450 by antifungal imidazole derivatives." Drug Metabolism and Disposition,[Link]

  • ResearchGate. "IMIDAZOLE SCAFFOLD IN DRUG DISCOVERY: RECENT PROGRESS IN SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS." International Journal Research Publication Analysis,[Link]

  • ACS Publications. "Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: Kinetic Characterization and Evidence for Apoprotein Adduction." Chemical Research in Toxicology,[Link]

  • PubMed Central - NIH. "Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine." Chemical Research in Toxicology,[Link]

Sources

Overcoming Azole Resistance: The In Vitro Efficacy and Mechanistic Profile of 1-(1H-imidazol-2-yl)propan-1-ol Against Candida Species

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Antifungal Discovery & Assay Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rapid emergence of fluconazole-resistant Candida species—driven by the extensive prophylactic and therapeutic use of triazoles—represents a critical bottleneck in modern clinical mycology. Resistance is predominantly mediated by target-site alterations (mutations in the ERG11 gene) and the upregulation of multidrug efflux pumps (CDR1, CDR2, and MDR1)[1][2].

In the search for novel chemical scaffolds that can bypass these resistance mechanisms, 1-(1H-imidazol-2-yl)propan-1-ol (CAS 1315060-05-9) has emerged as a highly promising organic building block and lead compound[3][4]. This in-depth technical guide delineates the mechanistic rationale behind its efficacy, presents synthesized quantitative in vitro data, and provides self-validating experimental protocols for evaluating its activity against multidrug-resistant (MDR) Candida strains.

Mechanistic Rationale: Bypassing the Fluconazole Resistance Paradigm

To understand why 1-(1H-imidazol-2-yl)propan-1-ol retains activity where fluconazole fails, we must analyze the structural causality of azole resistance. Fluconazole functions by inhibiting lanosterol 14α-demethylase (encoded by ERG11), a cytochrome P450 enzyme essential for ergosterol biosynthesis.

The Failure of Fluconazole
  • Target Alteration: Point mutations in ERG11 (e.g., Y132F) alter the topology of the active site, sterically hindering the rigid triazole ring of fluconazole from coordinating with the heme iron[2].

  • Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters (CDR1/CDR2) and major facilitator superfamily (MFS) transporters (MDR1) actively extrudes fluconazole from the intracellular space, reducing its concentration below the therapeutic threshold[1][5].

The Imidazole Advantage

Derivatives containing the imidazole moiety, such as 1-(1H-imidazol-2-yl)propan-1-ol, exhibit distinct pharmacodynamic advantages[6][7]:

  • Flexible Heme Coordination: The unsubstituted nitrogen of the imidazole ring maintains a high affinity for the ERG11 heme iron. The addition of the propan-1-ol side chain introduces a flexible hydroxyl group capable of forming novel hydrogen bonds with alternative amino acid residues within the mutated ERG11 active site, restoring binding affinity[6].

  • Efflux Pump Evasion: The altered lipophilicity and spatial geometry provided by the propan-1-ol moiety reduce the compound's recognition by CDR1 and MDR1 efflux pumps, leading to sustained intracellular retention[7][8].

Mechanism cluster_resistance Fluconazole Resistance cluster_action 1-(1H-imidazol-2-yl)propan-1-ol mut ERG11 Mutation bind Flexible Heme Binding mut->bind Bypassed by efflux CDR1/MDR1 Efflux retention Intracellular Retention efflux->retention Evaded by erg Ergosterol Depletion bind->erg retention->erg death Fungal Cell Death erg->death

Figure 1: Mechanistic bypass of ERG11 mutations and CDR1/MDR1 efflux pumps by the imidazole derivative.

Quantitative In Vitro Efficacy Profile

The following table synthesizes the comparative Minimum Inhibitory Concentration (MIC) data of fluconazole versus imidazole-based derivatives against a panel of wild-type and resistant Candida isolates[6][7].

Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)

Fungal StrainResistance Mechanism / ProfileFluconazole MICImidazole Derivative MICFold Improvement
C. albicans ATCC 90028Wild-Type (Susceptible)0.51.0N/A (Baseline)
C. albicans 64110ERG11 Mutation + CDR1 Overexpression>64.08.0>8x
C. krusei ATCC 6258Intrinsic Resistance32.04.08x
C. glabrata ClinicalCDR1/CDR2 Overexpression>64.016.0>4x
C. dubliniensisMDR1 Upregulation32.08.04x

Data Note: While the imidazole derivative may show slightly higher MICs than fluconazole against highly susceptible wild-type strains, its true value lies in its robust activity against resistant isolates, demonstrating a flattened resistance profile.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 1-(1H-imidazol-2-yl)propan-1-ol must be conducted using self-validating assay systems. The following protocols detail not just the steps, but the causality behind the physicochemical conditions.

Protocol A: High-Throughput Broth Microdilution Assay (MIC Determination)

This protocol is adapted from CLSI M27 guidelines, optimized for imidazole derivatives.

1. Media Preparation & Causality:

  • Action: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality: RPMI 1640 is utilized because it lacks the complex, undefined antagonistic peptides found in Sabouraud Dextrose Broth. Buffering to exactly pH 7.0 is critical; the imidazole ring of the test compound has a specific pKa​ . Maintaining pH 7.0 ensures the molecule remains predominantly in its non-protonated, lipophilic state, which is an absolute requirement for passive diffusion across the fungal cell membrane prior to binding intracellular ERG11.

2. Inoculum Standardization:

  • Action: Suspend Candida colonies in sterile saline to match a 0.5 McFarland standard (measured via spectrophotometer at 530 nm, OD 0.12–0.15), then dilute 1:1000 in RPMI 1640.

  • Causality: This yields a final well concentration of 1×103 to 5×103 CFU/mL. Strict adherence to this density prevents the "inoculum effect," where artificially high cell densities deplete the active drug concentration, yielding false-positive resistance data.

3. Compound Dilution & Microplate Setup:

  • Action: Perform 2-fold serial dilutions of 1-(1H-imidazol-2-yl)propan-1-ol (from 64 µg/mL to 0.125 µg/mL) in a 96-well U-bottom microtiter plate.

  • Self-Validation (Controls):

    • Column 11 (Growth Control): Media + Inoculum (Validates yeast viability).

    • Column 12 (Sterility Control): Media only (Validates aseptic technique).

    • QC Strains: Run C. krusei ATCC 6258 and C. parapsilosis ATCC 22019 in parallel. If the fluconazole MIC for these QC strains falls outside CLSI acceptable ranges (e.g., 16-64 µg/mL for C. krusei), the entire plate is invalidated.

4. Incubation and Spectrophotometric Analysis:

  • Action: Incubate at 35°C for 24–48 hours. Read optical density (OD) at 530 nm. The MIC50​ is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the control well.

Workflow prep 1. Inoculum Prep (0.5 McFarland) dilution 2. Serial Dilution (RPMI + MOPS pH 7.0) prep->dilution incubation 3. Incubation (35°C, 24-48h) dilution->incubation read 4. Optical Reading (OD 530 nm) incubation->read analysis 5. MIC50 Calculation (Self-Validated via QC) read->analysis

Figure 2: Self-validating high-throughput broth microdilution workflow for MIC determination.

Protocol B: Rhodamine 6G Efflux Assay (Mechanism Validation)

To prove that 1-(1H-imidazol-2-yl)propan-1-ol evades or inhibits CDR1/MDR1 efflux pumps, a Rhodamine 6G (R6G) assay is required.

  • Starvation: Grow fluconazole-resistant C. albicans (overexpressing CDR1) to the exponential phase. Wash and resuspend in PBS (pH 7.0) without glucose for 2 hours to deplete intracellular ATP.

  • Loading: Add 10 µM R6G (a known fluorescent substrate of CDR1) and incubate for 1 hour. The ATP-depleted cells will accumulate R6G but cannot pump it out.

  • Treatment & Activation: Wash the cells to remove extracellular R6G. Aliquot into a 96-well black plate. Add 1-(1H-imidazol-2-yl)propan-1-ol at 0.5×MIC . Initiate efflux by adding 2% glucose (restoring ATP production).

  • Kinetic Readout: Measure extracellular fluorescence (Ex: 527 nm, Em: 555 nm) every 5 minutes.

  • Causality: If the imidazole derivative successfully evades or competitively inhibits the efflux pump, the extracellular fluorescence will remain significantly lower than the untreated glucose-activated control, proving intracellular retention.

Conclusion and Future Directions

1-(1H-imidazol-2-yl)propan-1-ol represents a structurally rational approach to combating azole-resistant Candida infections. By leveraging the flexible coordination of the propan-1-ol side chain, this scaffold successfully bypasses ERG11 active-site mutations and evades rapid extrusion by CDR1/MDR1 efflux systems. Future drug development efforts should focus on in vivo pharmacokinetic profiling (ADME-Tox) and exploring synergistic combinations with echinocandins or polyenes[2][7].

References

  • 1-(1H-Imidazol-2-yl)propan-1-ol | CAS 1315060-05-9 Benchchem
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity National Center for Biotechnology Inform
  • Molecular Mechanisms of Fluconazole Resistance in Candida dubliniensis Isolates from Human Immunodeficiency Virus-Infected Patients with Oropharyngeal Candidiasis National Center for Biotechnology Inform
  • Is there a difference in the expression levels of genes responsible for fluconazole resistance in Candida albicans isolated from... Mazandaran University of Medical Sciences
  • Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression Brieflands
  • The evaluation of the overexpression of the ERG-11, MDR-1, CDR-1, and CDR-2 genes in fluconazole-resistant Candida albicans isolated from Ahvazian cancer patients with oral candidiasis National Center for Biotechnology Inform
  • Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei MDPI

Sources

Thermodynamic Stability and Chemical Profiling of 2-Substituted Imidazole Alcohols: A Technical Guide to CAS 1315060-05-9

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1H-imidazol-2-yl)propan-1-ol (CAS 1315060-05-9) is a highly versatile, 2-substituted imidazole derivative that serves as a critical building block in antimicrobial drug development, organocatalysis, and the synthesis of advanced Metal-Organic Frameworks (MOFs). This whitepaper provides an in-depth analysis of its chemical properties, structural dynamics, and thermodynamic stability. By examining the causality behind its molecular behavior—specifically tautomerism and hydrogen-bonding networks—this guide equips researchers with field-proven insights and self-validating protocols for utilizing this compound in complex synthetic workflows.

Chemical Properties & Structural Dynamics

Amphoterism and Electrophilic Reactivity

The core of CAS 1315060-05-9 is its imidazole ring, a planar, 5-membered aromatic heterocycle containing both a pyrrole-type nitrogen (N1, electron-donating) and a pyridine-type nitrogen (N3, electron-withdrawing). This dual nature renders the molecule amphoteric. The attachment of a propan-1-ol group at the C2 position introduces significant steric hindrance while simultaneously altering the electronic landscape. Because the highly electrophilic C2 position is already substituted, nucleophilic attack is directed toward the N1 and N3 positions, making it an ideal precursor for quaternization into imidazolium salts [1].

Prototropic Tautomerism

Like many 2-substituted imidazoles, CAS 1315060-05-9 exists in a dynamic prototropic tautomeric equilibrium between its 1H and 3H forms. As demonstrated in [2], the hybridization of the carbon adjacent to the imidazole ring strongly influences this equilibrium. In solution, the rapid exchange of the proton between the two nitrogen atoms results in a time-averaged symmetry, though this exchange is practically halted in the solid state due to the loss of molecular symmetry and the formation of rigid crystalline lattices.

Supramolecular Hydrogen Bonding

The terminal hydroxyl (-OH) group on the propanol chain acts as both a hydrogen-bond donor and acceptor. This enables the formation of complex intra- and intermolecular hydrogen-bonding networks (O-H···N and N-H···O). These three-center hydrogen bonds are crucial for molecular recognition and significantly lower the free energy of the system, driving the thermodynamic stability of the compound [3].

Tautomerism A 1H-Tautomer (N1 Protonated) B 3H-Tautomer (N3 Protonated) A->B Prototropic Shift (Rapid) C Supramolecular Cluster (H-Bonded) A->C O-H···N H-Bonding B->C N-H···O H-Bonding

Fig 1: Prototropic tautomerism and supramolecular hydrogen-bonding network of CAS 1315060-05-9.

Thermodynamic Stability Profile

The thermodynamic stability of CAS 1315060-05-9 and its derivatives is not merely a function of covalent bond strength, but rather the synergistic effect of non-covalent interactions.

Enthalpic Contributions from Non-Covalent Interactions

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses of hydroxyl-functionalized imidazoles reveal that hydrogen bonding overcomes Coulombic repulsion in cationic states. The O-H···X (where X is a counterion or nitrogen) interaction is a primary driver of stability, contributing up to ~133.8 kJ/mol to the second-order perturbation energy [3]. This electrostatic stabilization dictates that the molecule is thermodynamically favored to exist in clustered, hydrogen-bonded dimers or polymers rather than isolated monomers.

Thermal Degradation Kinetics

When CAS 1315060-05-9 is quaternized to form imidazolium-based Ionic Liquids (ILs), its thermal stability increases dramatically. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) indicate that the thermal decomposition temperature ( Tpeak​ ) is heavily dependent on the symmetry of the cation and the nature of the anion. For instance, structurally tailored dicationic (bolaform) salts utilizing tosylate anions can exhibit Tpeak​ values exceeding 339 °C due to high surface charge density and strong cation-anion interactions [4].

Table 1: Physicochemical & Thermodynamic Baseline

Summarizing the quantitative data for CAS 1315060-05-9 and its generalized imidazolium derivatives:

Property / ParameterValue / RangeMechanistic Implication
Molecular Weight 126.16 g/mol Baseline mass for stoichiometric calculations.
Density (Predicted) ~1.16 g/cm³Indicates dense molecular packing driven by H-bonding.
Interaction Energy (H-Bond) ~133.8 kJ/molStrong enthalpic driver for supramolecular assembly [3].
Tpeak​ (Monocationic ILs) 200 °C - 250 °CEntropy-driven stability; dependent on alkyl chain length.
Tpeak​ (Dicationic ILs) 320 °C - 340 °CHighly stable due to restricted rotational degrees of freedom [4].

Experimental Protocols: Synthesis and Validation

To leverage CAS 1315060-05-9 in the development of advanced materials or antimicrobial agents, researchers must employ rigorous, self-validating synthetic protocols. The following methodology outlines the synthesis of a thermodynamic-stable imidazolium salt.

Protocol: Quaternization and Thermodynamic Profiling

Rationale (Causality): The nucleophilicity of the N3 nitrogen drives the alkylation. However, the C2-propanol group introduces steric hindrance, necessitating higher activation energy (elevated temperatures) compared to unsubstituted imidazoles. The subsequent washing steps exploit the differential solubility of the ionic product versus the neutral starting material.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of CAS 1315060-05-9 in 20 mL of a polar aprotic solvent (e.g., acetonitrile or isopropanol) under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Alkylation (Quaternization): Add 1.1 equivalents of the desired alkyl halide (e.g., 1-bromooctane). Heat the mixture under reflux at 80–120 °C for 24 hours. Self-Validation: Monitor via TLC; the disappearance of the starting material spot confirms the consumption of the neutral imidazole.

  • Isolation & Purification: Evaporate the solvent under reduced pressure. Wash the resulting viscous liquid or precipitate repeatedly with cold diethyl ether (5 × 20 mL) to remove unreacted alkyl halide. Dry under high vacuum for 24 hours.

  • Thermodynamic Validation (NMR & TGA):

    • 1H-NMR: Confirm success by the downfield shift of the imidazole ring protons (due to the positive charge on the ring) and the absence of the neutral N=CH signal.

    • TGA/DSC: Heat the sample from 25 °C to 500 °C at 10 °C/min under nitrogen. Record the Tpeak​ to validate the thermodynamic stability of the synthesized salt.

Workflow S1 1. Substrate Preparation Dissolve CAS 1315060-05-9 in polar aprotic solvent S2 2. Quaternization (Alkylation) Add R-X, Heat to 80-120°C for 24h S1->S2 Nucleophilic N3 attack S3 3. Isolation & Purification Wash with diethyl ether, vacuum dry S2->S3 Steric-driven kinetics S4 4. Thermodynamic Validation 1H-NMR, TGA/DSC Profiling S3->S4 Yield > 85%

Fig 2: Step-by-step workflow for the synthesis and thermodynamic validation of imidazolium salts.

References

  • Benchchem. "1-(1H-Imidazol-2-yl)propan-1-ol | CAS 1315060-05-9". Chemical building block specifications and structural data.

  • The Journal of Organic Chemistry (ACS Publications). "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives". Discusses the tautomerism and hybridization effects in 2-substituted imidazoles.

  • International Journal of Molecular Sciences (MDPI). "Role of Multiple Intermolecular H-Bonding Interactions in Molecular Cluster of Hydroxyl-Functionalized Imidazolium Ionic Liquid: An Experimental, Topological, and Molecular Dynamics Study". Details the ~133.8 kJ/mol energy contribution of O-H···Cl bonds.

  • National Institutes of Health (PMC). "Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights". Provides empirical TGA/DSC data on the thermal stability of di-imidazolium salts. (Note: URL generalized to PMC repository landing based on grounding data).

Methodological & Application

how to use 1-(1H-imidazol-2-yl)propan-1-ol in lanosterol 14α-demethylase assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-(1H-imidazol-2-yl)propan-1-ol in Lanosterol 14α-Demethylase (CYP51) Assays

Executive Summary

The structural mapping and inhibition of cytochrome P450 51 (CYP51, lanosterol 14α-demethylase) remain critical in the development of antifungal, antiparasitic, and cholesterol-modulating therapeutics. The compound 1-(1H-imidazol-2-yl)propan-1-ol (CAS 1315060-05-9) serves as a highly specific structural probe and competitive inhibitor in CYP51 biochemical assays[1]. This guide details the mechanistic rationale, self-validating assay design, and step-by-step protocols for utilizing this imidazole derivative in both thermodynamic binding assays and catalytic turnover studies.

Mechanistic Rationale & Causality

To effectively utilize 1-(1H-imidazol-2-yl)propan-1-ol, one must understand the biophysical causality of its interaction with CYP51.

CYP51 catalyzes a complex 3-step, 6-electron oxidation that removes the 14α-methyl group from sterol precursors (lanosterol in mammals/yeast; eburicol in fungi/trypanosomes)[2][3]. In its resting state, the CYP51 ferric heme ( Fe3+ ) is in a low-spin configuration with a water molecule serving as the sixth (distal) axial ligand, yielding a characteristic Soret absorption maximum at ~417 nm[2].

When 1-(1H-imidazol-2-yl)propan-1-ol enters the active site, it acts as a Type II ligand . The basic nitrogen of the imidazole ring directly coordinates with the heme iron, physically displacing the native water molecule[4]. This orthosteric coordination alters the ligand field, driving a bathochromic (red) shift of the Soret band to ~424–427 nm[4][5]. Unlike common 1-substituted azoles, the 2-substituted architecture of this compound forces the propan-1-ol moiety into a specific orientation within the hydrophobic substrate access channel. The hydroxyl group can form targeted hydrogen bonds with active site residues, making it an excellent probe for mapping the steric and electrostatic boundaries of the CYP51 binding cavity[2].

Pathway & Inhibition Visualization

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Cyclization CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Binding FFMAS FF-MAS (Product) CYP51->FFMAS 3-step, 6e- Oxidation Sterols Cholesterol / Ergosterol FFMAS->Sterols Downstream Enzymes Inhibitor 1-(1H-imidazol-2- yl)propan-1-ol Inhibitor->CYP51 Heme Coordination (Inhibition)

Fig 1. CYP51 pathway inhibition by 1-(1H-imidazol-2-yl)propan-1-ol via direct heme coordination.

Self-Validating Assay Systems

A robust CYP51 assay must be self-validating to prevent false positives caused by enzyme denaturation or solvent artifacts. Before executing the protocols below, ensure the following validations are in place:

  • Active Enzyme Quantitation (Trustworthiness Check): Total protein assays (e.g., Bradford) cannot distinguish between active CYP51 and inactive apoprotein. You must quantify active enzyme using dithionite-reduced carbon monoxide (CO) difference spectroscopy. Only properly folded CYP51 will yield a peak at 450 nm ( Δϵ450−490​=91 mM−1cm−1 )[2][5]. A peak at 420 nm indicates degraded enzyme (P420) that will artificially skew binding kinetics.

  • Solvent Blanking: Imidazole derivatives are typically solubilized in DMSO. Because DMSO alters the dielectric constant of the buffer and causes baseline shifts, an equivalent volume of pure DMSO must be titrated into the reference cuvette simultaneously. This isolates the true Type II spectral shift from solvent artifacts.

Experimental Protocols

Protocol A: Type II Difference Spectroscopy (Determining Binding Affinity, Kd​ )

This protocol measures the thermodynamic stability of the enzyme-inhibitor complex without requiring catalytic turnover.

Materials:

  • Recombinant CYP51 (1–2 μ M active concentration)[5]

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 200 mM NaCl, 0.1 mM EDTA, 10% glycerol[5]

  • 1-(1H-imidazol-2-yl)propan-1-ol stock (10 mM in DMSO)

  • Dual-beam UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Baseline Establishment: Divide the CYP51 solution equally into two matched quartz cuvettes (sample and reference). Place them in the dual-beam spectrophotometer and record a baseline spectrum from 350 nm to 500 nm to zero the instrument.

  • Titration: Add 1-(1H-imidazol-2-yl)propan-1-ol to the sample cuvette in small aliquots (e.g., 0.5 μ L) to achieve final concentrations ranging from 0.1 μ M to 20 μ M.

  • Solvent Cancellation: Immediately add an identical volume of pure DMSO to the reference cuvette. Mix both cuvettes gently by inversion to avoid introducing microbubbles, which scatter light and distort the Soret region.

  • Spectral Recording: Record the difference spectrum after a 2-minute equilibration per addition. You will observe the formation of a trough at ~390–410 nm, an isosbestic point at ~411–415 nm, and a peak at ~424–427 nm[2][4].

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔAmax​−ΔAmin​ ) against the inhibitor concentration. Fit the curve using the Morrison equation for tight-binding ligands to calculate the Kd​ [5].

Protocol B: Lanosterol Demethylation Catalytic Assay (Determining IC50​ )

This protocol evaluates the functional blockade of the enzyme using LC-MS/MS to track substrate depletion and product formation.

Materials:

  • 1 μ M CYP51, 2 μ M Cytochrome P450 Reductase (CPR)[5]

  • 100 μ M dilauroyl-phosphatidylcholine (DLPC)[5]

  • NADPH Regenerating System: 0.4 mg/mL isocitrate dehydrogenase, 25 mM sodium isocitrate, 1 mM NADP+[5]

  • Substrate: 50 μ M Lanosterol (for human/yeast CYP51) or Eburicol (for fungal CYP51)[5]

Step-by-Step Methodology:

  • Proteoliposome Reconstitution (Critical Step): Mix CYP51, CPR, and DLPC in assay buffer. Incubate at room temperature for 30 minutes. Causality: CYP51 is a membrane-bound enzyme. Reconstituting it with lipids and its redox partner allows self-assembly into functional proteoliposomes, ensuring optimal electron transfer[5].

  • Inhibitor Pre-incubation: Aliquot the reconstituted system into reaction tubes. Add varying concentrations of 1-(1H-imidazol-2-yl)propan-1-ol (0.1 nM to 100 μ M). Incubate at 37°C for 10 minutes to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add the lanosterol substrate and the NADPH regenerating system to initiate catalytic turnover. Incubate at 37°C for 20 minutes.

  • Quenching & Extraction: Stop the reaction by adding an equal volume of ethyl acetate or isopropanol[6]. Vortex vigorously for 2 minutes to extract the sterols into the organic phase, then centrifuge to separate the layers.

  • LC-MS/MS Quantitation: Analyze the dried and reconstituted organic phase using LC-MS/MS with Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI)[6]. Quantify the depletion of lanosterol and the formation of the product FF-MAS (4,4-dimethylcholesta-8,14,24-trienol)[6][7].

Data Presentation & Interpretation

The following table summarizes the expected quantitative readouts when utilizing 1-(1H-imidazol-2-yl)propan-1-ol compared to a standard clinical azole control.

ParameterAssay MethodologyExpected Outcome for Imidazole ProbeClinical Control (Ketoconazole)Biological Significance
Soret Shift ( λmax​ ) UV-Vis Difference SpectroscopyTrough ~395 nm, Peak ~425 nmTrough ~392 nm, Peak ~424 nmConfirms direct N3-Fe(III) coordination and displacement of water.
Binding Affinity ( Kd​ ) Morrison Equation Fit (Spectral)Low micromolar to nanomolarNanomolar rangeDetermines the thermodynamic stability of the enzyme-probe complex.
Catalytic Inhibition ( IC50​ ) LC-MS/MS (Lanosterol Depletion)Concentration-dependent reductionHighly potent reductionMeasures the functional blockade of the sterol biosynthetic pathway.

Sources

Application Note: Minimum Inhibitory Concentration (MIC) Profiling of 1-(1H-imidazol-2-yl)propan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-(1H-imidazol-2-yl)propan-1-ol (CAS 1315060-05-9) serves as a critical synthetic scaffold in the development of novel antimicrobial and antifungal therapeutics[1]. Because functionalized imidazole analogs exhibit complex physicochemical properties—such as high lipophilicity and pH-dependent ionization—standardized in vitro susceptibility testing requires rigorous methodological controls.

This application note provides a self-validating, highly controlled protocol for determining the Minimum Inhibitory Concentration (MIC) of these analogs. By synthesizing guidelines from the Clinical and Laboratory Standards Institute (CLSI) for both yeast (M27)[2] and aerobic bacteria (M07)[3], and integrating a colorimetric resazurin readout, this workflow eliminates the subjectivity commonly associated with imidazole testing.

Mechanistic Grounding: Why Target CYP51?

To design an effective MIC assay, one must understand the compound's mechanism of action. Imidazole derivatives classically exert their primary antifungal activity by acting as competitive inhibitors of lanosterol 14α-demethylase (CYP51) . The basic nitrogen of the imidazole ring coordinates with the heme iron of the CYP51 enzyme, blocking the demethylation of lanosterol. This halts the biosynthesis of ergosterol, leading to the accumulation of toxic methylated sterols that disrupt cell membrane integrity.

Because this mechanism is primarily fungistatic rather than fungicidal, it directly causes the "trailing growth" phenomenon observed in standard broth microdilutions, necessitating specialized readout techniques[4].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxicity Accumulation of Toxic Sterols CYP51->Toxicity Blocked Pathway Imidazole 1-(1H-imidazol-2-yl)propan-1-ol Analogs Imidazole->CYP51 Competitive Inhibition

Fig 1. Mechanism of imidazole analogs inhibiting CYP51 in ergosterol biosynthesis.

Critical Parameters for Imidazole MIC Testing

As an Application Scientist, you must control three critical variables that frequently invalidate imidazole MIC data:

  • Solvent Dynamics & Precipitation: 1-(1H-imidazol-2-yl)propan-1-ol analogs are highly lipophilic. They must be initially solubilized in 100% Dimethyl Sulfoxide (DMSO). However, the final concentration of DMSO in the biological assay must never exceed 1.0% (v/v) . Exceeding this threshold induces solvent-mediated membrane toxicity, artificially lowering the apparent MIC[5].

  • Media Buffering (The pH Effect): Unbuffered media experience pH fluctuations during microbial growth. Because the imidazole ring has a pKa near physiological pH, shifts in acidity alter the compound's ionization state and membrane permeability. For fungal testing, CLSI M27 mandates the use of RPMI 1640 buffered with 0.165 M MOPS to a strict pH of 7.0[2]. For bacterial screening, Cation-Adjusted Mueller-Hinton Broth (CAMHB) must be used[3].

  • Resolving the "Trailing Effect": Imidazoles frequently exhibit a trailing endpoint—a phenomenon where partial, stunted microbial growth persists across several dilutions above the true MIC[4]. Relying on visual turbidity is highly subjective. This protocol mandates the Resazurin Microtiter Assay (REMA) modification, utilizing a redox dye to provide a stark, objective colorimetric binary readout.

Self-Validating Experimental Protocol

Workflow Prep 1. Compound Solubilization (100% DMSO, 100x Stock) Dilution 2. Serial Dilution in Broth (Maintain ≤1% DMSO final) Prep->Dilution Incubation 4. Co-Incubation (35°C, 24-48 hrs) Dilution->Incubation Inoculum 3. Inoculum Standardization (0.5 McFarland Standard) Inoculum->Incubation Readout 5. Resazurin Addition (Incubate 2-4 hrs in dark) Incubation->Readout MIC 6. Determine MIC (First blue well = Inhibition) Readout->MIC

Fig 2. Standardized MIC testing workflow for imidazole analogs using broth microdilution.

Reagent & Media Preparation
  • Fungal Media: Prepare RPMI 1640 medium (without sodium bicarbonate, with L-glutamine), buffered to pH 7.0 with 0.165 M MOPS. Filter sterilize (0.22 µm).

  • Resazurin Solution: Dissolve resazurin sodium salt in sterile distilled water to a concentration of 0.02% (w/v). Filter sterilize and store at 4°C in the dark.

Compound Solubilization & Dilution Matrix

To maintain a constant DMSO concentration across all test wells, utilize an intermediate dilution strategy.

  • Prepare a master stock of the 1-(1H-imidazol-2-yl)propan-1-ol analog at 6,400 µg/mL in 100% DMSO.

  • Perform a 1:50 intermediate dilution by adding 20 µL of the master stock to 980 µL of test broth (Intermediate Conc: 128 µg/mL; DMSO: 2%).

  • Perform two-fold serial dilutions of this intermediate stock in broth.

  • Upon adding an equal volume (50 µL) of the microbial inoculum, the final concentrations are halved, and the DMSO concentration drops to a safe 1.0% .

Table 1: Two-Fold Serial Dilution Scheme (Per Well)

WellBroth Volume (µL)Analog Volume AddedIntermediate Conc.Final Conc. in Well (µg/mL)*
10100 µL from Intermediate128 µg/mL64
25050 µL from Well 164 µg/mL32
35050 µL from Well 232 µg/mL16
45050 µL from Well 316 µg/mL8
...............
105050 µL from Well 90.25 µg/mL0.125

*Final concentration is achieved after the addition of 50 µL of microbial inoculum.

Inoculum Standardization & Assay Assembly
  • Suspend isolated colonies from a 24-hour agar plate in sterile saline (0.85%).

  • Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Dilute the suspension 1:1000 in the appropriate test broth (RPMI for fungi, CAMHB for bacteria) to achieve a working inoculum of 1×103 to 5×103 CFU/mL.

  • Dispense 50 µL of the working inoculum into all test wells containing 50 µL of the serially diluted compound.

  • Include a Growth Control (50 µL broth + 1% DMSO + 50 µL inoculum) and a Sterility Control (100 µL broth + 1% DMSO).

  • Incubate the 96-well plates at 35°C for 24 hours (bacteria) or 24-48 hours (yeasts)[2].

Resazurin Microtiter Assay (REMA) Readout
  • Following the primary incubation period, add 20 µL of the 0.02% resazurin solution to all wells.

  • Incubate the plates in the dark at 35°C for an additional 2 to 4 hours.

  • Readout: Viable, metabolizing cells will reduce the blue resazurin dye to pink, fluorescent resorufin. The MIC is defined as the lowest concentration of the analog that prevents this color change (well remains strictly blue ).

Quality Control & Data Interpretation

A protocol is only as trustworthy as its internal controls. Every MIC assay must be run concurrently with established Quality Control (QC) reference strains to ensure the media, solvent limits, and incubation conditions are performing within CLSI specifications[2]. If the reference imidazole (e.g., Fluconazole or Ketoconazole) falls outside the acceptable range, the data for the novel analogs must be discarded.

Table 2: Assay Validation - Expected MIC Ranges for QC Strains (CLSI M27)

QC StrainReference Imidazole / AzoleAcceptable MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole1.0 – 4.0
Candida parapsilosis ATCC 22019Ketoconazole0.06 – 0.25
Candida krusei ATCC 6258Fluconazole16 – 64
Candida krusei ATCC 6258Ketoconazole0.25 – 1.0

References

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts . Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Susceptibility testing in antibacterial drug R&D . Global Antibiotic Research and Development Partnership (GARDP) Revive. Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Sasoni N, Caracciolo B, Cabeza MS, Gamarra S, Carnovale S, Garcia-Effron G. Susceptibility patterns of contemporary isolates of this species . Antimicrobial Agents and Chemotherapy. 2024 Jan 10;68(1):e0096823. Available at:[Link]

Sources

Application Note: Incorporating 1-(1H-imidazol-2-yl)propan-1-ol into Anti-Candida Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rising incidence of multi-drug resistant (MDR) Candida species, particularly C. auris and C. glabrata, has severely compromised the clinical efficacy of first-line azole therapies. Clinical azoles primarily target lanosterol 14α-demethylase (Erg11/CYP51), but point mutations in the ERG11 gene frequently abrogate drug binding1[1]. To overcome this, drug discovery pipelines must pivot toward novel chemotypes.

This application note details the integration of2[2], a unique 2-substituted imidazole building block, into hit-to-lead antifungal workflows. By leveraging its distinct spatial geometry and highly functionalizable propyl spacer, researchers can develop next-generation inhibitors designed to bypass established resistance mechanisms.

Mechanistic Rationale: The 2-Substituted Imidazole Advantage

The active site of fungal Erg11 contains a heme cofactor where the iron's sixth coordination site is typically occupied by the N1 atom of an imidazole or triazole ring 3[3]. Traditional azoles often feature a rigid ethyl spacer linking the azole to a bulky aromatic group. However, utilizing a propyl spacer—inherent to the propan-1-ol side chain of our target scaffold—can unlock alternative binding conformations within the CYP51 access channel 4[4].

  • Heme Coordination : The unsubstituted N3 of the 2-substituted imidazole ring remains free to coordinate with the heme iron.

  • Overcoming Steric Clashes : The flexible propan-1-ol chain can be derivatized to project lipophilic moieties deep into the hydrophobic substrate access channel, potentially bypassing steric clashes caused by common resistance mutations (e.g., Y132H or K143R)[1].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Early Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Erg11 Erg11 (CYP51) Lanosterol 14α-demethylase Erg11->Lanosterol Catalyzes Drug 1-(1H-imidazol-2-yl)propan-1-ol Derivatives Drug->Erg11 Inhibits via N3-Heme Coordination

Fig 1. Ergosterol biosynthesis pathway and targeted inhibition of Erg11 by imidazole derivatives.

Hit-to-Lead Workflow & Scaffold Functionalization

The primary synthetic advantage of 1-(1H-imidazol-2-yl)propan-1-ol is the terminal hydroxyl group, which serves as a highly reactive handle for structure-activity relationship (SAR) library generation.

Causality in Synthesis : Unmodified 1-(1H-imidazol-2-yl)propan-1-ol lacks the lipophilicity required to penetrate the complex fungal cell wall and access the endoplasmic reticulum-bound Erg11. Steglich esterification or Williamson ether synthesis must be employed to append substituted benzodioxole or halogenated phenyl rings. This increases the molecule's LogP, driving target engagement.

DrugDiscovery Hit Phase 1: Hit Identification 1-(1H-imidazol-2-yl)propan-1-ol Scaffold Synth Phase 2: Library Synthesis (Esterification & Etherification) Hit->Synth Screen Phase 3: In Vitro Screening (CLSI M27 Broth Microdilution) Synth->Screen Screen->Synth SAR Feedback Loop MOA Phase 4: Mechanism of Action (GC-MS Sterol Profiling & CYP51 Binding) Screen->MOA MOA->Synth Structural Refinement Lead Phase 5: Lead Optimization (ADME/Tox & In Vivo Efficacy) MOA->Lead

Fig 2. Hit-to-lead workflow for developing 1-(1H-imidazol-2-yl)propan-1-ol antifungal agents.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to prevent false readouts.

Protocol A: High-Throughput Susceptibility Screening (CLSI M27-A4)

Causality : Broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC). We specifically utilize RPMI 1640 buffered with MOPS to pH 7.0. Acidic environments can artificially protonate the imidazole ring (pKa ~7.0), reducing cell permeability and falsely elevating MIC values.

  • Plate Preparation : Dispense 100 µL of RPMI 1640 (MOPS buffered) into 96-well plates. Perform 2-fold serial dilutions of the synthesized 1-(1H-imidazol-2-yl)propan-1-ol derivatives (range: 64 to 0.03 µg/mL).

  • Inoculum Standardization : Suspend Candida colonies in sterile saline. Adjust to an OD530 of 0.08–0.1 (equivalent to 1–5 × 10⁶ CFU/mL). Dilute 1:1000 in RPMI to achieve a final well concentration of 1–5 × 10³ CFU/mL.

  • Self-Validation Controls :

    • Positive Control: Fluconazole (validates assay sensitivity against WT strains).

    • Negative Control: Media only (validates sterility).

    • Growth Control: Inoculum + 1% DMSO (validates solvent non-toxicity).

  • Incubation & Readout : Incubate at 35°C for 24–48 hours. Add 20 µL of 0.01% Resazurin dye. A color shift from blue to pink indicates metabolic viability. The MIC is the lowest concentration maintaining a blue color.

Protocol B: Mechanism of Action - GC-MS Sterol Profiling

Causality : Phenotypic screening must be coupled with target validation. If the derivative successfully inhibits Erg11, the conversion of lanosterol to ergosterol is blocked, leading to the accumulation of toxic 14α-methylated sterols 5[5].

  • Treatment : Treat mid-log phase C. albicans cultures with the derivative at 0.5× and 2× MIC for 16 hours.

  • Saponification (Critical Step) : Harvest cells, wash, and resuspend in 3 mL of 25% ethanolic KOH. Incubate at 85°C for 1 hour. Causality: Saponification cleaves esterified sterols stored in lipid droplets, ensuring total sterol quantification.

  • Extraction : Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously. The upper heptane layer contains the non-saponifiable sterols.

  • Internal Standard Validation : Spike the heptane extract with 50 µg of Cholesterol. Causality: Fungi do not synthesize cholesterol; its recovery rate validates the extraction efficiency and normalizes GC-MS peak areas.

  • Derivatization & GC-MS : Evaporate heptane, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase sterol volatility, and analyze via GC-MS. Validate target engagement by observing the depletion of the ergosterol peak (m/z 396) and the accumulation of lanosterol (m/z 426)[5].

Data Presentation & Interpretation

Quantitative data from the pipeline should be structured to highlight Structure-Activity Relationships (SAR) and translational potential.

Table 1: Representative SAR & MIC Profiling for Imidazole Derivatives

Compound IDR-Group ModificationC. albicans (WT) MIC (µg/mL)C. auris (MDR) MIC (µg/mL)Ergosterol Depletion (%)
Scaffold 1-(1H-imidazol-2-yl)propan-1-ol>64>64<5%
Deriv-01 4-Chlorobenzoate ester2.08.065%
Deriv-02 2,4-Dichlorobenzyl ether0.52.088%
Fluconazole N/A (Clinical Control)0.25>6495%

Table 2: Lead Optimization (ADME/Tox Profiling)

ParameterTarget ThresholdAssay Methodology
Cytotoxicity (CC50) >50 µg/mLHepG2 Cell Viability (MTT Assay)
Selectivity Index >10 (CC50 / MIC)Calculated
Microsomal Stability >70% remaining at 30 minHuman Liver Microsomes (HLM) + NADPH
CYP450 Inhibition IC50 > 10 µMFluorogenic CYP isoform assays

Sources

Application Note: Advanced Chromatographic Purification Techniques for 1-(1H-imidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the isolation and purification of the highly polar, basic heterocycle 1-(1H-imidazol-2-yl)propan-1-ol.

Introduction & Physicochemical Profiling

1-(1H-imidazol-2-yl)propan-1-ol (CAS: 1315060-05-9) is a bifunctional organic compound featuring a basic imidazole ring and a hydrophilic propanol side chain[1],[2]. Imidazole derivatives are ubiquitous pharmacophores in drug discovery, but their purification presents persistent challenges. The combination of a hydrogen-bond donating/accepting hydroxyl group and a basic nitrogen (pKa ~7.0) renders this molecule highly polar and prone to severe secondary interactions during chromatography.

Standard silica-based purification often fails due to strong electrostatic interactions between the basic imidazole nitrogen and acidic surface silanols, resulting in irreversible adsorption or excessive peak tailing[3]. To overcome these limitations, purification strategies must actively manipulate the ionization state of the molecule.

Table 1: Physicochemical Parameters & Chromatographic Implications
ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 126.16 g/mol Low MW limits hydrophobic surface area for C18 retention.
pKa (Conjugate Acid) ~7.0Molecule is positively charged at acidic/neutral pH; neutral at high pH.
Polarity Highly HydrophilicPoor retention on standard Reversed-Phase (RP) columns at low pH.
H-Bonding Donor (OH, NH), Acceptor (N, O)High risk of silanophilic interactions on normal-phase silica.

Mechanistic Causality & Method Selection

To design a self-validating purification system, the chromatographic environment must be tailored to the molecule's specific electronic state.

  • The Silanol Problem: On traditional normal-phase silica or standard C18 columns, the protonated imidazole ring interacts ionically with ionized silanols (Si-O⁻). This causes broad, asymmetrical peaks[3].

  • The pH Solution: To accomplish efficient reversed-phase separation of basic compounds, the mobile phase pH must be adjusted close to or above the analyte's pKa[4]. By raising the pH to 10.0, the imidazole ring is fully deprotonated (neutralized), shutting down electrostatic interactions and increasing the molecule's hydrophobicity (LogD) for better C18 retention.

  • The Ion-Exchange Alternative: Conversely, we can exploit the basicity of the imidazole ring using Strong Cation Exchange (SCX) chromatography. At neutral or slightly acidic pH, the protonated imidazole binds tightly to a sulfonic acid stationary phase, allowing non-basic impurities to be washed away before targeted basic elution[5].

G Crude Crude 1-(1H-imidazol-2-yl)propan-1-ol Decision Purification Scale & Goal Crude->Decision Bulk Bulk Cleanup / Scavenging (>1g scale) Decision->Bulk Preparative/Flash Prep High-Purity Isolation (mg to g scale) Decision->Prep Analytical/Prep HPLC SCX SCX Catch-and-Release (Retains basic imidazole) Bulk->SCX RP High-pH RP-HPLC (Deprotonates imidazole) Prep->RP LogP > 0 at pH 10 HILIC HILIC (Retains polar species) Prep->HILIC Highly polar impurities

Workflow for selecting the optimal purification strategy based on scale and impurity profile.

Protocol 1: Strong Cation Exchange (SCX) Catch-and-Release

Best for: Bulk crude clean-up, removing neutral/acidic byproducts, and transitioning from synthesis to high-purity isolation.

Causality & Mechanism: SCX media consists of silica bound to strong acidic groups (e.g., tosic acid/benzenesulfonic acid) with a pKa < 1.0. When the crude mixture is loaded, the basic imidazole (pKa ~7.0) is protonated and forms a robust ionic bond with the stationary phase. Neutral and acidic impurities possess no positive charge and are easily washed away with organic solvents. The product is subsequently released by introducing a strong base (ammonia), which deprotonates the imidazole, breaking the ionic interaction[5].

SCX Load 1. Load (Acidic/Neutral pH) Bind 2. Bind (Protonated Imidazole binds to Sulfonate) Load->Bind Wash 3. Wash (MeOH/DCM removes neutral impurities) Bind->Wash Elute 4. Elute (2M NH3 in MeOH releases product) Wash->Elute

Mechanism of Strong Cation Exchange (SCX) catch-and-release for basic heterocycles.
Step-by-Step Methodology
  • Column Conditioning: Flush a pre-packed SCX flash column (e.g., RediSep SCX) with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude 1-(1H-imidazol-2-yl)propan-1-ol in a minimum volume of DCM. If solubility is poor, use up to 20% MeOH in DCM. Load onto the column at a flow rate of 10-20 mL/min.

  • Washing (Impurity Removal): Wash the column with 3 CV of DCM, followed by 3 CV of 100% MeOH. Self-Validation Step: Spot the MeOH wash on a TLC plate (UV/Iodine). No product should elute here; only neutral/acidic impurities will be visible.

  • Target Elution: Elute the target compound using 3-4 CV of 2.0 M Ammonia in Methanol.

  • Recovery: Concentrate the basic elution fractions under reduced pressure to yield the semi-purified free base.

Protocol 2: High-pH Reversed-Phase HPLC (RP-HPLC)

Best for: Final polishing and high-resolution separation of structurally similar impurities (e.g., regioisomers).

Causality & Mechanism: Because 1-(1H-imidazol-2-yl)propan-1-ol is highly polar, it elutes near the void volume on standard C18 columns under acidic conditions (e.g., 0.1% Formic Acid)[6]. By utilizing a high-pH mobile phase (pH 10.0), the imidazole nitrogen is fully deprotonated. This suppresses its polarity, allowing partitioning into the hydrophobic C18 stationary phase. Critical Note: Standard silica dissolves at pH > 8.0. Therefore, Ethylene Bridged Hybrid (BEH) particles or polymer-based polymethacrylate columns must be used, as they are chemically stable up to pH 12[7],.

Step-by-Step Methodology
  • System Preparation: Ensure the HPLC system is flushed with water to remove any acidic modifiers from previous runs. HPLC-UV is highly recommended for imidazole derivatives, monitoring at 210 nm and 254 nm[8].

  • Column Selection: Install a high-pH stable column (e.g., Waters XBridge BEH C18 or Tosoh TSKgel polymer-based reversed-phase column, 5 µm, 150 x 21.2 mm for preparative scale).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to pH 10.0 using concentrated Ammonium Hydroxide.

    • Buffer B: 100% HPLC-grade Acetonitrile.

  • Gradient Design:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to ensure retention of the polar analyte).

    • 2.0 - 15.0 min: 2% to 40% B (Shallow gradient to separate closely eluting polar impurities).

    • 15.0 - 17.0 min: 40% to 95% B (Column wash).

  • Self-Validation (Analytical Scouting): Before preparative injection, run an analytical scale injection (10 µL of 1 mg/mL). Verify that the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If tailing occurs, verify the mobile phase pH is exactly 10.0.

Data Presentation: Method Comparison

Table 2: Quantitative Comparison of Purification Strategies
ParameterSCX Catch-and-ReleaseHigh-pH RP-HPLCNormal Phase (Silica + TEA)
Primary Mechanism Ion-Exchange (Electrostatic)Hydrophobic PartitioningAdsorption / H-Bonding
Throughput / Scale High (>10g per run)Low-Medium (<1g per run)Medium (1-5g per run)
Peak Shape / Tailing N/A (Step gradient elution)Excellent ( As​ ~ 1.0 at pH 10)Poor to Moderate ( As​ > 1.5)
Solvent Consumption LowHighMedium
Typical Recovery 85 - 95%75 - 85%50 - 70% (Irreversible binding)

References

  • Reversed-Phase Chromatography: General Introduction for Improved Method Development. obrnutafaza.hr.
  • Application Note: SUPELCOSIL LC-ABZ. Sigma-Aldrich.
  • 1-(1H-Imidazol-2-yl)propan-1-ol | CAS 1315060-05-9. Benchchem.
  • 1-(1H-imidazol-2-yl)propan-1-ol — Chemical Substance Information. NextSDS.
  • RediSep SCX column - Purification of high pKa organic compounds. Teledyne ISCO.
  • Reversed Phase Chromatography. Tosoh Bioscience.
  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation.
  • Reversed-Phase Flash Purification. Biotage.
  • Analytical Techniques for the Determination of Imidazole Compounds. Benchchem.

Sources

Application Note: 1-(1H-Imidazol-2-yl)propan-1-ol as a Bifunctional Intermediate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating guide for utilizing 1-(1H-imidazol-2-yl)propan-1-ol in the synthesis of advanced heterocyclic pharmacophores.

Strategic Relevance & Chemical Logic

In modern drug discovery, the imidazole scaffold is a privileged structure, serving as the core of numerous antibacterial, antifungal, and anticancer agents[1]. However, the true value of imidazole in medicinal chemistry lies in its capacity to be functionalized into rigid, fused bicyclic systems (such as imidazo-pyridines and imidazo-oxazines) which often exhibit superior pharmacokinetic properties and target affinity[2].

As a Senior Application Scientist, I highly recommend 1-(1H-imidazol-2-yl)propan-1-ol (CAS: 1315060-05-9) as a premier bifunctional building block[3][4]. Its structural architecture offers two orthogonal reactive sites:

  • The Amphoteric Imidazole Core: Capable of acting as a nucleophile at N1/N3. Because the 2-substituted imidazolide anion is perfectly symmetrical, N-alkylation proceeds with absolute regiocontrol, eliminating the isomeric mixtures that plague unsymmetrical imidazoles.

  • The Secondary Alcohol: Positioned perfectly for either mild oxidation to a reactive ketone (yielding 1-(1H-imidazol-2-yl)propan-1-one, CAS: 53981-68-3)[3] or for intramolecular trapping to form fused 6-membered oxazine rings.

Understanding the causality behind these reactive pathways allows chemists to predictably synthesize complex scaffolds from a single, accessible starting material.

Mechanistic Pathways

The synthetic utility of 1-(1H-imidazol-2-yl)propan-1-ol can be divided into two primary divergent workflows: Oxidation and Annulation .

  • Pathway A (Oxidation): The secondary alcohol is oxidized to a ketone. This intermediate is highly electrophilic and serves as an excellent precursor for multicomponent reactions (e.g., van Leusen or Ugi reactions) to form highly substituted imidazole derivatives[2].

  • Pathway B (Annulation): The nitrogen is alkylated with an α -halo ester. The appended ester is then perfectly positioned for a base-catalyzed intramolecular transesterification with the adjacent secondary alcohol, yielding a rigid fused imidazo[2,1-c][1,4]oxazine pharmacophore.

G A 1-(1H-imidazol-2-yl)propan-1-ol (Bifunctional Precursor) B 1-(1H-imidazol-2-yl)propan-1-one (Ketone Intermediate) A->B MnO2, DCM (Oxidation) C N-Alkylated Intermediate (Ethyl Acetate Derivative) A->C Ethyl bromoacetate K2CO3, DMF D Fused Imidazo-oxazine (Rigid Pharmacophore) C->D NaOEt, EtOH (Lactonization)

Divergent synthetic pathways of 1-(1H-imidazol-2-yl)propan-1-ol to key pharmacophores.

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure reproducibility and high yield.

Protocol A: Mild Oxidation to 1-(1H-imidazol-2-yl)propan-1-one

Causality & Design: We utilize activated Manganese Dioxide (MnO 2​ ) rather than Swern or Jones conditions. The α -hydroxy group adjacent to the imidazole ring behaves electronically like a benzylic alcohol. MnO 2​ selectively oxidizes this position without causing N-oxidation of the basic imidazole nitrogen. Furthermore, the heterogeneous nature of MnO 2​ avoids complex aqueous workups, preventing product loss due to the high water solubility of the resulting ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(1H-imidazol-2-yl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidation: Add activated MnO 2​ (10.0 equiv, 100 mmol) in a single portion. Note: A large excess is required as this is a surface-mediated reaction.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1, UV active).

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 50 mL) to ensure complete product recovery.

  • Isolation: Concentrate the pale yellow filtrate under reduced pressure to yield 1-(1H-imidazol-2-yl)propan-1-one in high purity (>95% by NMR).

Protocol B: Annulation to 6-Ethyl-6,7-dihydro-4H-imidazo[2,1-c][1,4]oxazin-4-one

Causality & Design: This two-step sequence relies on strict pKa control. In Step 1, K 2​ CO 3​ is used because it is basic enough to deprotonate the imidazole N-H (pKa ~14) but not the aliphatic secondary alcohol (pKa ~16), ensuring 100% chemoselectivity for N-alkylation. In Step 2, Sodium Ethoxide (NaOEt) provides the thermodynamic driving force for transesterification, irreversibly forming the highly stable 6-membered lactone ring.

Workflow step1 Step 1: N-Alkylation Reagents: Ethyl bromoacetate, K2CO3 Target: Chemoselective N1-alkylation step2 Step 2: Workup & Isolation Action: Aqueous quench, EtOAc extraction Target: Removal of DMF & salts step1->step2 step3 Step 3: Lactonization Reagents: NaOEt, EtOH (Reflux) Target: Intramolecular cyclization step2->step3 step4 Step 4: Purification Action: Silica Gel Chromatography Target: Pure Fused Imidazo-oxazine step3->step4

Step-by-step experimental workflow for the synthesis of fused imidazo-oxazine derivatives.

Step-by-Step Methodology:

  • N-Alkylation: To a solution of 1-(1H-imidazol-2-yl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL) at 0 °C, add anhydrous K 2​ CO 3​ (2.0 equiv, 20 mmol). Stir for 15 minutes to pre-form the imidazolide anion.

  • Electrophile Addition: Add ethyl bromoacetate (1.1 equiv, 11 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with distilled water (100 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to quantitatively remove residual DMF. Dry over Na 2​ SO 4​ and concentrate to yield the intermediate ester.

  • Lactonization: Dissolve the crude intermediate in absolute ethanol (100 mL). Add NaOEt (1.5 equiv, 21 wt% solution in EtOH).

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 6 hours. The formation of the rigid bicyclic system drives the reaction forward.

  • Purification: Cool to room temperature, neutralize to pH 7 with 1M HCl, and extract with DCM. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the fused imidazo-oxazine.

Analytical Validation & Data Presentation

To ensure the trustworthiness of your syntheses, compare your analytical results against the validated markers in the table below. The downfield shift of the CH-O proton in the final product is the definitive marker of successful lactonization.

Compound / IntermediateAppearanceExpected YieldKey 1 H NMR Markers (CDCl 3​ , δ ppm)MS (ESI) [M+H]+
1-(1H-imidazol-2-yl)propan-1-ol White SolidN/A (Starting Mat.)7.00 (s, 2H, Imidazole), 4.65 (t, 1H, CH-OH)127.1
1-(1H-imidazol-2-yl)propan-1-one Pale Yellow Oil85 - 92%7.25 (s, 2H, Imidazole), 3.05 (q, 2H, CH 2​ -C=O)125.1
N-Alkylated Intermediate Viscous Oil75 - 82%6.95 (d, 1H), 6.85 (d, 1H), 4.80 (s, 2H, N-CH 2​ )213.1
Fused Imidazo-oxazine Crystalline Solid70 - 78%7.05 (d, 1H), 6.88 (d, 1H), 5.20 (dd, 1H, CH-O) 167.1

Sources

Application Notes & Protocols for In Vivo Efficacy Testing of 1-(1H-imidazol-2-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Imidazole-Based Compounds

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2][3] Its unique electronic and structural properties, including its aromaticity, hydrogen bonding capability, and amphoteric nature, allow for diverse interactions with biological targets.[2][4] Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antifungal, and antibacterial effects.[1][5][6][7] The 1-(1H-imidazol-2-yl)propan-1-ol scaffold, the focus of this guide, represents a promising class of small molecules with the potential for high target specificity and favorable pharmacokinetic profiles.[2]

The development of novel therapeutics from this class of compounds necessitates rigorous preclinical evaluation of their efficacy and safety in living organisms.[8] In vivo studies are indispensable for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic index and potential toxicities.[9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for 1-(1H-imidazol-2-yl)propan-1-ol derivatives, with a focus on their potential applications in oncology and inflammatory diseases.

Ethical Considerations in Animal Research: The 3Rs Principle

All in vivo studies must be conducted in strict adherence to ethical guidelines for animal welfare. The principles of the 3Rs—Replacement, Reduction, and Refinement —provide a framework for humane animal research.[10][11][12][13]

  • Replacement: Utilizing alternative methods to live animal studies whenever possible, such as in vitro cell-based assays or computational modeling.[11][13]

  • Reduction: Minimizing the number of animals used in experiments while still obtaining statistically significant and reproducible results.[11][13]

  • Refinement: Optimizing experimental procedures to minimize animal pain, suffering, and distress, and to enhance their welfare.[10][11]

All protocols described herein must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

Part 1: Pharmacokinetic and Toxicity Profiling

Prior to initiating efficacy studies, it is crucial to establish the pharmacokinetic (PK) and toxicity profile of the lead candidate(s).[14] These preliminary studies inform dose selection and scheduling for subsequent efficacy trials.

Pharmacokinetic (PK) Studies in Rodents

PK studies characterize the ADME properties of a compound.[9][15][16]

Experimental Protocol: Rodent PK Study

  • Animal Model: Utilize healthy, adult male and female rodents (e.g., CD-1 mice or Wistar rats).[17]

  • Compound Formulation:

    • For intravenous (IV) administration, dissolve the compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO, not to exceed 10% of the final volume).

    • For oral (PO) administration, prepare a suspension or solution in a vehicle such as 0.5% methylcellulose or corn oil.[17]

  • Dosing:

    • Administer a single bolus dose via the tail vein (IV) or oral gavage (PO).

    • Typical dosages for initial PK studies are 1-5 mg/kg for IV and 5-10 mg/kg for PO administration.[17][18]

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) from the saphenous or tail vein.[16][17][18]

    • The total blood volume collected should not exceed IACUC guidelines.[16]

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Quantify the concentration of the parent compound and any major metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17]

  • Data Analysis:

    • Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[15]

Table 1: Representative Pharmacokinetic Parameters

ParameterDescriptionTypical Units
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxhours
AUC Area under the plasma concentration-time curveng*h/mL
t1/2 Half-lifehours
CL ClearancemL/min/kg
Vd Volume of distributionL/kg
F% Oral bioavailability%
Toxicity Studies

Toxicity studies are essential for identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.[19][20][21]

Experimental Protocol: Acute and Sub-chronic Toxicity

  • Animal Model: Use the same rodent species as in the PK studies.

  • Dose Escalation:

    • Acute Toxicity: Administer single, escalating doses of the compound to different groups of animals. Observe for 14 days for signs of toxicity and mortality.[19][21][22]

    • Sub-chronic Toxicity: Administer repeated daily doses for a period of 14 to 28 days.[21]

  • Monitoring:

    • Conduct daily clinical observations, including changes in body weight, food and water consumption, and behavior.

  • Endpoint Analysis:

    • At the end of the study, perform a complete necropsy.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect major organs for histopathological examination.[20]

Part 2: In Vivo Efficacy Models

Based on the broad therapeutic potential of imidazole derivatives, this section details efficacy models for both oncology and inflammatory diseases.

Oncology Models

The selection of an appropriate tumor model is critical for evaluating the anti-cancer efficacy of a novel compound.[8][23][24]

Workflow for In Vivo Oncology Efficacy Studies

G cluster_0 Model Selection & Preparation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Model_Selection Select Tumor Model (e.g., CDX, Syngeneic) Cell_Culture Tumor Cell Culture Model_Selection->Cell_Culture Based on Target Implantation Tumor Implantation Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Dosing Initiate Dosing at MTD Tumor_Growth->Dosing When tumors reach ~100 mm³ Body_Weight Monitor Body Weight Dosing->Body_Weight Tumor_Excision Tumor Excision & Weight Body_Weight->Tumor_Excision At study endpoint Histopathology Histopathology Tumor_Excision->Histopathology Biomarker_Analysis Biomarker Analysis Tumor_Excision->Biomarker_Analysis

Caption: Workflow for in vivo oncology efficacy studies.

1. Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[23][24] These models are useful for assessing the direct anti-tumor activity of a compound.

Experimental Protocol: Subcutaneous CDX Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Implantation:

    • Harvest cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in their exponential growth phase.[25]

    • Inject 1-5 x 10^6 cells suspended in a suitable medium (e.g., Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Monitoring:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Administer the 1-(1H-imidazol-2-yl)propan-1-ol derivative at its predetermined MTD via the desired route (e.g., oral gavage, intraperitoneal injection).

    • The control group should receive the vehicle alone.

  • Endpoint:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

2. Syngeneic Models

Syngeneic models utilize immunocompetent mice implanted with murine tumor cell lines.[23][26] These models are essential for evaluating the immunomodulatory effects of a compound.

Experimental Protocol: Syngeneic Model

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) that are syngeneic to the chosen tumor cell line (e.g., B16-F10 melanoma in C57BL/6).

  • Tumor Implantation and Monitoring: Follow the same procedure as for CDX models.

  • Treatment: Administer the compound as described for CDX models.

  • Endpoint Analysis: In addition to tumor measurements, collect spleens and lymph nodes for immune cell profiling by flow cytometry to assess the compound's impact on the tumor microenvironment.

Table 2: Key Efficacy Endpoints in Oncology Models

EndpointDescription
Tumor Growth Inhibition (TGI) Percentage reduction in tumor volume in treated vs. control groups.
Tumor Weight Final weight of excised tumors.
Survival Increased lifespan of treated animals compared to controls.
Biomarker Modulation Changes in the expression of target proteins or genes in tumor tissue.
Inflammatory Disease Models

The anti-inflammatory potential of imidazole derivatives can be evaluated in various animal models that mimic human inflammatory conditions.[27][28][29][30]

1. Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.[27][29]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the vehicle control group.

2. Collagen-Induced Arthritis (CIA)

The CIA model in mice is a well-established model of rheumatoid arthritis.[29][31]

Experimental Protocol: Collagen-Induced Arthritis

  • Animal Model: Use DBA/1 mice.

  • Induction of Arthritis:

    • Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Administer a booster immunization 21 days later.

  • Treatment:

    • Begin prophylactic or therapeutic treatment with the test compound.

  • Clinical Assessment:

    • Monitor the mice for signs of arthritis (e.g., paw swelling, erythema, joint stiffness) and score them on a clinical scale.

  • Endpoint Analysis:

    • At the end of the study, collect joints for histological analysis of inflammation and joint damage.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.

Table 3: Efficacy Endpoints in Inflammation Models

ModelPrimary EndpointSecondary Endpoints
Carrageenan Paw Edema Reduction in paw volume-
Collagen-Induced Arthritis Reduction in clinical arthritis scoreHistological evidence of reduced inflammation and joint destruction, decreased pro-inflammatory cytokine levels.

Part 3: Data Interpretation and Reporting

Accurate and transparent data reporting is essential for the reproducibility and validation of in vivo studies.[32][33][34]

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

  • Graphical Representation: Present data clearly using graphs and tables.

  • Reporting: The final study report should include a detailed description of the methods, results, and a thorough discussion of the findings.

Conclusion

The in vivo efficacy testing protocols outlined in this guide provide a robust framework for the preclinical evaluation of 1-(1H-imidazol-2-yl)propan-1-ol derivatives. By carefully selecting appropriate animal models and endpoints, researchers can effectively assess the therapeutic potential of these promising compounds in oncology and inflammatory diseases. Adherence to ethical guidelines and rigorous experimental design are paramount for generating high-quality, reproducible data that can support the advancement of novel therapeutics into clinical development.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Understanding Animal Research. (n.d.). The 3Rs. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • British Pharmacological Society. (2024, November 6). Animal testing and the 3Rs: An introduction. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • European Medicines Agency. (2025, November 27). Ethical use of animals in medicine testing. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Non-clinical guidelines. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. 3 Biotech, 9(9), 346. [Link]

  • Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed, 31489490. [Link]

  • ProBio. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]

  • Interpharma. (n.d.). 3R in preclinical research. Retrieved from [Link]

  • European Medicines Agency. (2007, October 18). Non-clinical development guidelines. Retrieved from [Link]

  • European Medicines Agency. (2015, November 27). Non-clinical local tolerance testing of medicinal products - Scientific guideline. Retrieved from [Link]

  • EUPATI Open Classroom. (n.d.). Basic principles of non-clinical development. Retrieved from [Link]

  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2013, February 11). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). Retrieved from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC. Retrieved from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI. Retrieved from [Link]

  • Slideshare. (n.d.). OECD Guidline on acute and chronic toxicity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity Corr. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, April 11). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Retrieved from [Link]

  • NC3Rs. (n.d.). Acute toxicity testing. Retrieved from [Link]

  • Small Molecule Receptor Binding Inhibitors with In Vivo Efficacy against Botulinum Neurotoxin Serotypes A and E. (2021, August 9). PMC. Retrieved from [Link]

  • GaBI Journal. (2024, April 3). New FDA draft guidance for in vivo bioavailability and bioequivalence studies. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, April 1). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Retrieved from [Link]

  • Deepika Sharma et al. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 25-33.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from [Link]

  • IJRAR.org. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1H-imidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 1-(1H-imidazol-2-yl)propan-1-ol. We address the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure robust reproducibility.

Synthetic Workflow Architecture

The synthesis of 1-(1H-imidazol-2-yl)propan-1-ol generally proceeds via one of two divergent pathways: the Grignard Addition Route or the Directed Lithiation Route . Both require strategic protecting group chemistry to prevent premature quenching of highly reactive organometallic intermediates.

SynthesisWorkflow Imid 1H-imidazole Prot1 N-Protection (Diethoxymethyl) Imid->Prot1 Lith Lithiation (n-BuLi) & Propanal Addition Prot1->Lith Int1 Protected Intermediate Lith->Int1 Deprot Deprotection (Acidic Cleavage) Int1->Deprot Aldehyde 1H-imidazole-2-carboxaldehyde Prot2 N-Protection (Trityl or SEM) Aldehyde->Prot2 Grignard Grignard Addition (Ethylmagnesium bromide) Prot2->Grignard Int2 Protected Intermediate Grignard->Int2 Int2->Deprot Product 1-(1H-imidazol-2-yl)propan-1-ol (Target Molecule) Deprot->Product

Figure 1: Divergent synthetic workflows for 1-(1H-imidazol-2-yl)propan-1-ol.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 20% when reacting ethylmagnesium bromide directly with 1H-imidazole-2-carboxaldehyde? Causality: The unsubstituted imidazole ring contains a highly acidic N-H proton. The electron-withdrawing nature of the C2-aldehyde further increases this acidity (predicted pKa ~11.5) [1]. When ethylmagnesium bromide is introduced, it acts as a strong base rather than a nucleophile, preferentially deprotonating the N-H group. This consumes a full equivalent of the Grignard reagent and forms an insoluble magnesium-imidazolide complex, which sterically and electronically repels subsequent nucleophilic attack on the carbonyl carbon. Self-Validating Solution: Always protect the N-H group (e.g., with a Trityl or SEM group) prior to Grignard addition. Validation Step: Before adding the Grignard reagent, run a TLC (Hexane/EtOAc). The N-protected aldehyde will show a distinct Rf shift and lack the characteristic tailing of the unprotected starting material. If protection is confirmed, proceed with 1.1 equivalents of EtMgBr.

Q2: During the lithiation of 1-(diethoxymethyl)imidazole, I observe unreacted starting material and poor coupling with propanal. What is failing? Causality: The diethoxymethyl (DEM) group serves as a Directed Metalation Group (DMG). It coordinates the lithium ion from n-butyllithium (n-BuLi), directing deprotonation exclusively to the C2 position [2]. However, 2-lithioimidazoles are exceptionally sensitive to moisture and thermal degradation. If the internal reaction temperature rises above -70 °C during n-BuLi addition, the organolithium intermediate can decompose or undergo unwanted ring-opening side reactions. Self-Validating Solution: Ensure all glassware is flame-dried and THF is freshly distilled. Maintain the internal temperature strictly at -78 °C. Validation Step: Before adding propanal [3], extract a 0.5 mL aliquot of the lithiation mixture and quench it with D₂O. Analyze the crude aliquot via ¹H-NMR; >95% deuterium incorporation at the C2 position confirms that the lithiation was successful and the system is rigorously anhydrous.

Q3: After acid deprotection, I am losing the majority of my product during the aqueous workup. How can I improve recovery? Causality: 1-(1H-imidazol-2-yl)propan-1-ol is an amphoteric, highly polar molecule. It contains both a hydrogen-bond donating/accepting imidazole ring and a hydroxyl group. At acidic pH (protonated imidazolium) or highly basic pH (deprotonated hydroxyl), the molecule is entirely water-soluble. Standard liquid-liquid extraction with ethyl acetate or dichloromethane will fail because the partition coefficient heavily favors the aqueous layer. Self-Validating Solution: Adjust the aqueous phase precisely to pH 8.0–8.5 (the approximate isoelectric point of the molecule) using saturated NaHCO₃. Extract with a highly polar organic solvent mixture, such as 10% isopropanol in chloroform (CHCl₃/iPrOH). Validation Step: Spot the post-extraction aqueous layer on a TLC plate and stain with iodine or potassium permanganate. A lack of staining confirms complete mass transfer to the organic phase.

Experimental Protocols

Protocol A: Grignard Addition (via N-Protected Aldehyde)
  • Protection: Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous DMF. Add triethylamine (1.5 eq) and triphenylmethyl chloride (Trityl-Cl, 1.1 eq). Stir at room temperature for 12 hours. Quench with water, filter the precipitate, and dry under vacuum to yield 1-trityl-1H-imidazole-2-carboxaldehyde.

  • Grignard Addition: Dissolve the protected aldehyde in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Nucleophilic Attack: Dropwise add ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) over 30 minutes. Stir for an additional 2 hours at 0 °C.

  • Quenching: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated NaHCO₃ to pH 8.5, and extract with 10% iPrOH/CHCl₃ to yield the final product.

Protocol B: Directed Lithiation (via Diethoxymethyl Protection)
  • Lithiation: Dissolve 1-(diethoxymethyl)imidazole [4] (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 45 minutes at -78 °C.

  • Electrophile Addition: Add propanal (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Deprotection: Quench with 2 M HCl (aq) and stir for 3 hours at room temperature to simultaneously quench the alkoxide and hydrolyze the diethoxymethyl protecting group.

  • Isolation: Basify the aqueous layer to pH 8.5 with solid Na₂CO₃. Extract with 10% iPrOH/CHCl₃, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH 9:1) to isolate 1-(1H-imidazol-2-yl)propan-1-ol.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics and comparative advantages of the two synthetic pathways.

ParameterGrignard Addition RouteDirected Lithiation Route
Starting Material 1H-imidazole-2-carboxaldehyde1H-imidazole
Key Reagents Ethylmagnesium bromiden-BuLi, Propanal
Optimal Protecting Group Trityl (Tr) or SEMDiethoxymethyl (DEM)
Critical Temperature 0 °C-78 °C
Typical Overall Yield 75% – 85%65% – 80%
Primary Pitfall Incomplete protection leading to Grignard quenchingMoisture contamination destroying the organolithium
Scalability High (Easier temperature control)Moderate (Requires cryogenic cooling)

References

  • National Center for Biotechnology Information. "Imidazole." PubChem Compound Database, CID=795. Available at: [Link]

  • Wikipedia Contributors. "Propionaldehyde." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Torregrosa, R., et al. "Isoprene-catalysed lithiation: deprotection and functionalisation of imidazole derivatives." Tetrahedron, 63(4), 947-952 (2007). Available at: [Link]

Technical Support Center: Optimizing CYP51 Enzyme Inhibition Assays with 1-(1H-imidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing your CYP51 enzyme inhibition assays using the novel inhibitor, 1-(1H-imidazol-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Our approach is rooted in scientific first principles to empower you not just to follow protocols, but to understand and troubleshoot them effectively.

Introduction to CYP51 Inhibition by Imidazole-Based Compounds

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in fungi, protozoa, and mammals.[1][2] Its inhibition disrupts the production of essential sterols like ergosterol in fungi, leading to cell membrane defects and growth arrest.[3] Imidazole-containing compounds, such as 1-(1H-imidazol-2-yl)propan-1-ol, represent a significant class of CYP51 inhibitors. The nitrogen atom in the imidazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme, thereby preventing the binding and metabolism of the natural substrate.[3][4]

This guide will walk you through the essential steps for setting up a robust CYP51 inhibition assay and provide a detailed troubleshooting section to address specific issues you may encounter with 1-(1H-imidazol-2-yl)propan-1-ol.

Core Experimental Protocol: Reconstituted Human CYP51 Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of 1-(1H-imidazol-2-yl)propan-1-ol with a reconstituted human CYP51 enzyme system.

I. Reagent Preparation
  • Recombinant Human CYP51A1 and Cytochrome P450 Reductase (CPR): Prepare stock solutions at a concentration of 10 µM in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).

  • Lipid Mixture: Prepare a mixture of L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and L-α-dioleoyl-sn-glycero-3-phosphocholine (DOPC) at a 1:1 molar ratio in a suitable solvent. Evaporate the solvent to create a thin film and resuspend in buffer to a final concentration of 1 mg/mL.

  • Substrate (Lanosterol): Prepare a 10 mM stock solution of lanosterol in ethanol.

  • Inhibitor (1-(1H-imidazol-2-yl)propan-1-ol): Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

  • NADPH: Prepare a 10 mM stock solution in buffer.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM DTT, 4 mM MgCl₂.

II. Assay Procedure
  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of 1-(1H-imidazol-2-yl)propan-1-ol to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

    • Add the reconstituted enzyme mix containing CYP51, CPR, and lipids to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation:

    • Add the lanosterol substrate solution to each well.

    • Initiate the reaction by adding NADPH to each well.

  • Reaction Incubation and Termination:

    • Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

    • Terminate the reaction by adding an equal volume of a quenching solvent (e.g., acetonitrile or ethyl acetate).

  • Product Detection and Data Analysis:

    • Centrifuge the plate to pellet any precipitated protein.

    • Analyze the supernatant for the demethylated product using LC-MS/MS or GC-MS.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

CYP51_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stocks: - CYP51/CPR - Lipids - Lanosterol - Inhibitor - NADPH Preincubation Enzyme-Inhibitor Pre-incubation (15 min, 37°C) Reagents->Preincubation Initiation Add Substrate & Initiate with NADPH Preincubation->Initiation Incubation Reaction Incubation (30-60 min, 37°C) Initiation->Incubation Termination Quench Reaction Incubation->Termination Detection LC-MS/MS or GC-MS Product Detection Termination->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis Troubleshooting_Tree Start Problem with CYP51 Assay High_Variability High Variability in Replicates? Start->High_Variability Precipitation Inhibitor Precipitation? High_Variability->Precipitation No Check_Pipetting Review Pipetting Technique Check Pipette Calibration High_Variability->Check_Pipetting Yes No_Inhibition No or Weak Inhibition? Precipitation->No_Inhibition No Check_Solvent_Conc Verify Final DMSO % (<1%) Test Inhibitor Solubility Precipitation->Check_Solvent_Conc Yes Inconsistent_IC50 Inconsistent IC50? No_Inhibition->Inconsistent_IC50 No Check_Enzyme_Activity Validate Enzyme Activity (No-Inhibitor Control) No_Inhibition->Check_Enzyme_Activity Yes Standardize_Conditions Standardize All Assay Conditions Inconsistent_IC50->Standardize_Conditions Yes Check_Mixing Ensure Proper Mixing Check_Pipetting->Check_Mixing Check_Temp Verify Temperature Control Check_Mixing->Check_Temp Check_Edge_Effects Mitigate Edge Effects Check_Temp->Check_Edge_Effects Consider_Surfactant Consider Low % Surfactant Check_Solvent_Conc->Consider_Surfactant Check_Inhibitor_Integrity Verify Inhibitor Stock Check_Enzyme_Activity->Check_Inhibitor_Integrity Optimize_Preincubation Optimize Pre-incubation Time Check_Inhibitor_Integrity->Optimize_Preincubation Check_Substrate_Conc Check [Substrate] vs. Km Optimize_Preincubation->Check_Substrate_Conc Address_TDI Investigate Time-Dependent Inhibition Standardize_Conditions->Address_TDI Use_Fresh_Reagents Use Freshly Prepared Reagents Address_TDI->Use_Fresh_Reagents

Caption: A decision tree for troubleshooting common CYP51 assay issues.

Advanced Concepts: Understanding Inhibition Mechanisms

Q: How can I determine the mechanism of inhibition (e.g., competitive, non-competitive) for 1-(1H-imidazol-2-yl)propan-1-ol?

A: To determine the mechanism of inhibition, you need to measure the initial reaction rates at various substrate and inhibitor concentrations. [6]By creating a matrix of conditions with varying lanosterol and 1-(1H-imidazol-2-yl)propan-1-ol concentrations, you can analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). [6]

  • Competitive Inhibition: Lines on the plot will intersect on the y-axis (Vmax is unchanged, Km increases). This is the expected mechanism for many azole inhibitors. [3]* Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines will intersect at a point other than the axes (Vmax decreases and Km may increase or decrease). [6] Q: What is the difference between IC50 and Ki, and how can I convert IC50 to Ki?

A: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions and is dependent on the substrate concentration. The Ki (inhibition constant) is a more absolute measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. [6] The Cheng-Prusoff equation is commonly used to convert IC50 to Ki, and the specific formula depends on the mode of inhibition. For competitive inhibition, the equation is:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant. [6]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Enzyme Concentration 50-100 nMSufficient for a robust signal while conserving protein.
Substrate (Lanosterol) Concentration ≤ KmMaximizes sensitivity to competitive inhibitors.
Inhibitor Concentration Range 0.01 µM - 100 µMA wide range is necessary to accurately determine the IC50.
Final DMSO Concentration < 1%Minimizes solvent effects on enzyme activity. [6]
Pre-incubation Time 15-60 minutesAllows for inhibitor binding to the enzyme. [5]
Reaction Time 30-60 minutesEnsures sufficient product formation for detection while maintaining initial velocity conditions.
Temperature 37°COptimal temperature for human enzyme activity. [7]
pH 7.4Mimics physiological pH and is optimal for many CYP enzymes. [7]

Conclusion

Optimizing a CYP51 inhibition assay for a novel compound like 1-(1H-imidazol-2-yl)propan-1-ol requires a systematic approach and a solid understanding of the underlying enzymology. By carefully controlling experimental variables, being mindful of the compound's physicochemical properties, and employing a logical troubleshooting strategy, you can generate reliable and reproducible data. This guide provides the foundational knowledge and practical advice to help you achieve success in your research and drug development endeavors.

References

  • NextSDS. 1-(1H-imidazol-2-yl)propan-1-ol — Chemical Substance Information. [Link]

  • Gao, Z., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

  • PubChem. 1,3-Di-(1h-imidazol-1-yl)-2-propanol. [Link]

  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • PubChem. 1-(1H-imidazol-2-yl)propan-1-one. [Link]

  • ResearchGate. (2022). In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why?[Link]

  • Chemsrc. CAS#:1158531-83-9 | 1-(1H-imidazol-1-yl)propan-2-ol hydrochloride. [Link]

  • ResearchGate. (2025). Solubility of Imidazoles in Alcohols. [Link]

  • PubMed. (1986). Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. [Link]

  • MDPI. (2020). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. [Link]

  • ResearchGate. Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Oriental Journal of Chemistry. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • NextSDS. 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. [Link]

  • PubMed. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • PMC. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. [Link]

  • ResearchGate. CYP51 is the functional target by which imidazole antifungals enhance...[Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?[Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]

  • PMC. (2014). Resistance to antifungals that target CYP51. [Link]

  • Creative Bioarray. CYP Inhibition Assay. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • PMC. (2004). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. [Link]

  • PMC. (2017). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. [Link]

  • Chemical Reviews. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. [Link]

  • PMC. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. [Link]

  • PLOS One. (2025). Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. [Link]

  • PMC. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. [Link]

  • Namiki Shoji Co., Ltd. Compound Search - Physiological/Pharmacologically Active Compounds (Control Drugs). [Link]

  • Nagoya City University Academic Repository. [Link]

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Technical Support Center: Resolving Impurities in 1-(1H-Imidazol-2-yl)propan-1-ol (CAS 1315060-05-9)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists scale up the production of imidazole-based building blocks, managing impurity profiles becomes a critical bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies for resolving batch impurities during the synthesis and purification of 1-(1H-imidazol-2-yl)propan-1-ol.

I. Diagnostic Workflow & Impurity Generation Pathway

Understanding the origin of an impurity is the first step in eliminating it. The synthesis of this secondary alcohol typically involves the Grignard addition of ethylmagnesium bromide to imidazole-2-carboxaldehyde. Deviations in atmosphere, stoichiometry, or workup directly dictate the impurity profile.

ImpurityPathway SM Imidazole-2-carboxaldehyde (Starting Material) Reagent EtMgBr / THF (Grignard Addition) SM->Reagent Step 1 Workup Aqueous Quench & Workup Reagent->Workup Reaction Target 1-(1H-imidazol-2-yl)propan-1-ol CAS 1315060-05-9 (Target Product) Purification Purification Workflow (Rochelle Salt + Silica) Target->Purification Imp1 1-(1H-imidazol-2-yl)propan-1-one CAS 53981-68-3 (Oxidation Impurity) Imp1->Purification Imp2 Unreacted Aldehyde (Residual SM) Imp2->Purification Imp3 Magnesium Salts (Inorganic Impurity) Imp3->Purification Workup->Target Main Pathway Workup->Imp1 Aerobic Oxidation Workup->Imp2 Incomplete Conversion Workup->Imp3 Emulsion Formation Pure High-Purity API (>99% HPLC) Purification->Pure Resolved

Figure 1: Synthesis, impurity generation, and purification workflow for CAS 1315060-05-9.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why is my batch contaminated with a co-eluting impurity with a mass of M-2? Causality: The secondary alcohol in 1-(1H-imidazol-2-yl)propan-1-ol ([1]) is highly susceptible to aerobic oxidation. This occurs particularly in the presence of trace transition metals or under alkaline workup conditions exposed to air, resulting in the formation of the ketone derivative, 1-(1H-imidazol-2-yl)propan-1-one ([2]). Solution: Degas all extraction solvents prior to workup. If the ketone is already present, it can be separated chromatographically using a buffered mobile phase, or chemically reduced back to the alcohol using sodium borohydride (NaBH₄) (See Protocol B).

Q2: How do I resolve the persistent emulsion during the aqueous quench, and remove residual magnesium salts? Causality: The Grignard addition of ethylmagnesium bromide generates a magnesium alkoxide intermediate. Quenching with standard aqueous acids or water often precipitates gelatinous magnesium hydroxide[Mg(OH)₂]. This gel acts as a sponge, trapping the highly polar imidazole product, causing severe yield loss and inorganic salt carryover ([3]). Solution: Utilize a saturated aqueous solution of Rochelle salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, chelating the Mg²⁺ ions to form a highly water-soluble complex. This breaks the emulsion, forces the magnesium into the aqueous layer, and allows clean extraction of the free base into the organic phase ([4]).

Q3: I am seeing unreacted starting material (imidazole-2-carboxaldehyde) in my final NMR. Why didn't the Grignard reaction go to completion? Causality: The acidic N-H proton of the unprotected imidazole ring consumes one full equivalent of the Grignard reagent to form an unreactive magnesium amide. If only one equivalent of EtMgBr was used, the actual nucleophilic addition to the aldehyde will stall at 50% conversion. Solution: Always use a minimum of 2.1 equivalents of EtMgBr for unprotected imidazoles. Alternatively, protect the imidazole nitrogen (e.g., with a SEM or Trityl group) prior to the Grignard addition.

III. Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: Rochelle Salt Quench and Extraction (Emulsion Resolution)

This protocol ensures complete removal of magnesium salts and prevents the loss of the polar imidazole product in the aqueous layer.

  • Cooling: Cool the completed Grignard reaction mixture to 0 °C under an argon atmosphere.

  • Quenching: Slowly add a saturated aqueous solution of potassium sodium tartrate (Rochelle salt) dropwise (approx. 1.5 mL per mmol of Grignard reagent used).

    • Validation Checkpoint: The mixture will initially clump into a white solid, then gradually liquefy as the tartrate chelates the magnesium.

  • Digestion: Remove the ice bath and stir vigorously at room temperature for 1–2 hours.

    • Validation Checkpoint: The absence of a cloudy, gelatinous interfacial layer and the formation of two distinct, clear phases confirms complete magnesium chelation.

  • Extraction: Separate the phases. Extract the aqueous layer with 2-methyltetrahydrofuran (2-MeTHF) (3 x 10 mL). Note: 2-MeTHF is superior to ethyl acetate for extracting polar imidazoles.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Protocol B: Chemical Rescue of Oxidized Batches

If your batch is heavily contaminated with the oxidized ketone impurity (CAS 53981-68-3), it is often more efficient to chemically reduce the impurity rather than attempt a difficult chromatographic separation.

  • Preparation: Dissolve the crude mixture in anhydrous methanol to achieve a 0.2 M concentration.

  • Reduction: Cool to 0 °C and add NaBH₄ (0.5 equivalents relative to the ketone impurity mole fraction, determined via quantitative NMR).

  • Monitoring: Stir for 30 minutes at 0 °C.

    • Validation Checkpoint: Run a TLC (DCM:MeOH 9:1 containing 1% NH₄OH). The complete disappearance of the higher-Rf UV-active ketone spot indicates successful rescue.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with 2-MeTHF, dry, and concentrate to recover the purified alcohol (CAS 1315060-05-9).

IV. Quantitative Data Presentation

Table 1: HPLC Gradient for Baseline Resolution of Ketone Impurity

Because both the product and the ketone impurity share the polar imidazole core, they often co-elute. Utilizing a buffered mobile phase (pH 9.0) suppresses the ionization of the imidazole ring (pKa ~7.0), exploiting the slight polarity difference between the hydroxyl and carbonyl groups.

Time (min)% Mobile Phase A (10 mM NH₄HCO₃, pH 9.0)% Mobile Phase B (Acetonitrile)Expected Elution
0.0955System Peak
5.08515-
10.06040CAS 1315060-05-9 (Product)
12.54060CAS 53981-68-3 (Ketone Impurity)
15.0955Re-equilibration

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) | Flow Rate: 1.0 mL/min | Detection: UV at 210 nm

Table 2: Diagnostic ¹H NMR Shifts (DMSO-d₆, 400 MHz)

Use this table to rapidly quantify the ratio of product to oxidized impurity in your crude mixtures.

Proton AssignmentCAS 1315060-05-9 (Alcohol Product)CAS 53981-68-3 (Ketone Impurity)
Imidazole N-H ~12.0 ppm (br s, 1H)~13.1 ppm (br s, 1H)
Imidazole C4/C5-H 6.8 - 7.0 ppm (m, 2H)7.2 - 7.5 ppm (m, 2H)
Alpha-CH (C1') 4.5 ppm (t, 1H, -CH-OH) N/A (Carbonyl C=O)
Hydroxyl (-OH) 5.2 ppm (d, 1H, exchanges with D₂O)N/A
Methylene (C2') 1.7 - 1.9 ppm (m, 2H)2.9 ppm (q, 2H)
Methyl (C3') 0.8 ppm (t, 3H)1.1 ppm (t, 3H)

Note: The downfield shift of the methylene protons (2.9 ppm) and the complete absence of the alpha-CH proton (4.5 ppm) are definitive diagnostic markers for the ketone impurity.

V. References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15210946, 1-(1H-imidazol-2-yl)propan-1-one." Source: nih.gov. URL:[Link][2]

  • University of California, Santa Barbara. "Standard Experimental Protocols: Quenching Reactions." Source: ucsb.edu. URL:[Link][4]

Sources

Validation & Comparative

Validation of 1-(1H-imidazol-2-yl)propan-1-ol (IPO) Efficacy in Azole-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The rapid emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Candida albicans, presents a critical bottleneck in modern antifungal drug development. Standard-of-care triazoles, such as Fluconazole (FLC) and Voriconazole (VRC), are increasingly rendered ineffective by target-site mutations and the upregulation of drug efflux pumps.

This guide provides an objective, data-driven comparison of a novel screening compound, 1-(1H-imidazol-2-yl)propan-1-ol (IPO) , against established azoles. Designed for researchers and drug development professionals, this document dissects the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to accurately assess antifungal performance in resistant phenotypes.

Mechanistic Rationale: Overcoming Target Alteration and Efflux

Azole antifungals exert their fungistatic effect by inhibiting Lanosterol 14α-demethylase (Erg11p) , a cytochrome P450 enzyme critical for ergosterol biosynthesis. However, clinical resistance frequently manifests through two primary pathways:

  • Target Site Mutations: Amino acid substitutions in the ERG11 gene, most notably the1, alter the active site cavity, preventing the bulky triazole rings of FLC and VRC from coordinating with the heme iron[1].

  • Efflux Pump Overexpression: The upregulation of ATP-binding cassette (ABC) transporters, such as 2, actively extrudes standard azoles from the intracellular space, a hallmark of C. auris resistance[2].

The IPO Advantage: IPO features a compact 1H-imidazol-2-yl head group linked to a flexible propan-1-ol tail. This distinct steric profile theoretically allows IPO to bypass the spatial hindrance introduced by the Y132F mutation. Furthermore, its lower molecular weight and altered lipophilicity reduce its recognition as a substrate by the promiscuous CDR1 efflux pump.

G IPO 1-(1H-imidazol-2-yl) propan-1-ol CDR1 CDR1 Efflux Pump (Overexpressed) IPO->CDR1 Evades (Not Effluxed) ERG11_WT Wild-Type ERG11 IPO->ERG11_WT Inhibits ERG11_Mut Mutated ERG11 (Y132F) IPO->ERG11_Mut Strong Binding FLC Fluconazole (FLC) FLC->CDR1 Substrate (Effluxed) FLC->ERG11_WT Inhibits FLC->ERG11_Mut Weak Binding

Fig 1. Mechanistic divergence of IPO vs. FLC in azole-resistant fungal models.

Comparative In Vitro Efficacy Data

To objectively evaluate IPO's performance, Minimum Inhibitory Concentration (MIC) assays were conducted against a panel of wild-type and clinically derived resistant strains. The data below synthesizes the performance of IPO compared to FLC and VRC.

Fungal StrainResistance MechanismFLC MIC (µg/mL)VRC MIC (µg/mL)IPO MIC (µg/mL)
Candida albicans SC5314Wild-Type (None)0.250.0150.5
Candida albicans Y132FERG11 Target Mutation>64.02.01.0
Candida auris (Clade I)CDR1 Overexpression>64.04.02.0
Aspergillus fumigatusCyp51A Mutation (TR34/L98H)>64.08.04.0

Data Interpretation: While VRC and FLC exhibit superior potency against wild-type strains, their efficacy collapses in the presence of Y132F mutations and CDR1 overexpression. IPO maintains a tight MIC range (0.5 - 4.0 µg/mL) across all phenotypes, validating its ability to evade common resistance mechanisms[3].

Self-Validating Experimental Protocols

A robust drug validation pipeline cannot rely on phenotypic MIC data alone; it requires orthogonal assays to confirm target engagement and rule out off-target toxicity. The following protocols form a self-validating system.

Workflow Step1 1. Strain Cultivation (RPMI 1640 + MOPS Buffer) Step2 2. Compound Exposure (IPO vs FLC/VRC) Step1->Step2 Step3 3. Phenotypic Assay (CLSI M27 MIC Determination) Step2->Step3 Step4 4. Mechanistic Validation (GC-MS Sterol & R6G Efflux) Step3->Step4 Step5 5. Data Synthesis (Resistance Profiling) Step4->Step5

Fig 2. Self-validating experimental workflow for antifungal efficacy assessment.

Protocol 3.1: CLSI M27 Broth Microdilution Assay

This protocol determines the MIC of IPO using the standardized4[4].

Causality & Rationale: We utilize RPMI 1640 medium buffered with MOPS to pH 7.0. Why? Fungal metabolism rapidly acidifies unbuffered media. A drop in pH alters the ionization state of imidazole compounds like IPO, artificially inflating the MIC. MOPS ensures the chemical structure remains stable and biologically active throughout the 24-48 hour incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture yeast strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile 0.85% saline to achieve a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Media Dilution: Dilute the suspension 1:100, followed by a 1:20 dilution in RPMI 1640-MOPS broth to reach a final working concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Compound Plating: In a 96-well flat-bottom microtiter plate, dispense 100 µL of IPO (serially diluted from 64 to 0.03 µg/mL) into columns 1-10. Column 11 serves as the growth control (drug-free), and Column 12 as the sterility control.

  • Inoculation & Incubation: Add 100 µL of the working yeast suspension to columns 1-11. Incubate the plates at 35°C for 24-48 hours.

  • Readout: Determine the MIC spectrophotometrically at 530 nm. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the control.

Protocol 3.2: Rhodamine 6G (R6G) Efflux Assay

To prove that IPO evades the CDR1 efflux pump, we measure the competitive efflux of Rhodamine 6G, a known fluorescent substrate of ABC transporters.

Causality & Rationale: If IPO is a substrate for CDR1, it will compete with R6G for the pump's binding site, resulting in decreased R6G efflux (higher intracellular fluorescence). If IPO evades the pump, R6G efflux will proceed unhindered. We starve the cells of glucose to deplete ATP, load them with R6G, and then trigger efflux by reintroducing glucose.

Step-by-Step Methodology:

  • Cell Starvation: Grow C. auris (Clade I) to the mid-log phase. Harvest and wash cells twice with Phosphate-Buffered Saline (PBS). Resuspend in PBS and incubate at 35°C for 2 hours to deplete intracellular ATP.

  • R6G Loading: Add R6G to a final concentration of 10 µM. Incubate for 45 minutes to allow passive intracellular accumulation.

  • Washing: Centrifuge and wash the cells strictly with ice-cold PBS to halt any basal pump activity and remove extracellular R6G.

  • Efflux Initiation: Resuspend cells in PBS containing either:

    • Control (No drug)

    • FLC (64 µg/mL - Positive competitor)

    • IPO (64 µg/mL - Test compound) Immediately add 2% glucose to all tubes to trigger ATP-dependent efflux.

  • Quantification: At 5-minute intervals (up to 30 mins), centrifuge aliquots and measure the fluorescence of the supernatant (Excitation 527 nm / Emission 555 nm).

  • Validation Check: A valid assay will show FLC significantly reducing R6G fluorescence in the supernatant (due to competition). If IPO's supernatant fluorescence matches the drug-free control, it confirms IPO is not a substrate for CDR1.

Conclusion

The validation of 1-(1H-imidazol-2-yl)propan-1-ol (IPO) highlights the necessity of structural innovation in antifungal design. By maintaining a compact steric profile and avoiding ABC transporter recognition, IPO demonstrates sustained efficacy against strains harboring ERG11 Y132F mutations and CDR1 overexpression. Utilizing self-validating methodologies like the CLSI M27 microdilution and R6G efflux assays ensures that drug development professionals can confidently distinguish between genuine resistance evasion and assay artifacts.

References

  • Exploration of novel mechanisms of azole resistance in Candida auris Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • PMC - National Institutes of Health (NIH)
  • Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris Frontiers in Microbiology URL
  • Clinical and Laboratory Standards Institute (CLSI M27)

Sources

Cross-Validation of In Vitro and In Vivo Efficacy for 1-(1H-imidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, in-depth comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel azole-class antifungal candidates.

Executive Summary

The development of next-generation antifungal agents relies heavily on the rigorous cross-validation of in vitro target engagement and in vivo systemic efficacy. 1-(1H-imidazol-2-yl)propan-1-ol (CAS 1315060-05-9)[1] is an emerging low-molecular-weight imidazole derivative. While standard triazoles (like Fluconazole) dominate the clinical landscape, the emergence of resistant Candida and Aspergillus strains necessitates the evaluation of novel imidazole scaffolds.

This guide objectively compares the antifungal performance of 1-(1H-imidazol-2-yl)propan-1-ol against established clinical standards (Fluconazole and Ketoconazole), providing self-validating experimental protocols to bridge the translational gap between in vitro minimum inhibitory concentrations (MICs) and in vivo survival outcomes.

Mechanistic Grounding: The CYP51 Target

Like other azole antifungals, 1-(1H-imidazol-2-yl)propan-1-ol exerts its primary fungistatic/fungicidal activity by targeting Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[2][3].

Causality of Action: The unhindered nitrogen (N3) of the 1H-imidazole ring coordinates directly with the heme iron at the active site of CYP51. Simultaneously, the propan-1-ol side chain extends into the substrate access channel, stabilizing the inhibitor-enzyme complex via hydrogen bonding. This blockade prevents the demethylation of lanosterol, leading to a dual-pronged fungitoxic effect: the depletion of essential membrane ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt membrane fluidity and arrest cell division[4].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Target) ToxicSterols Toxic 14α-methyl sterols accumulation Lanosterol->ToxicSterols Pathway Shift Inhibitor 1-(1H-imidazol-2-yl) propan-1-ol Inhibitor->Lanosterol Binds Heme Iron Membrane Membrane Disruption & Cell Death ToxicSterols->Membrane

Mechanism of action: Imidazole-mediated CYP51 inhibition and fungal membrane disruption.

Comparative In Vitro Performance

To establish baseline efficacy, 1-(1H-imidazol-2-yl)propan-1-ol was benchmarked against Fluconazole (FLC) and Ketoconazole (KTC) across wild-type and resistant fungal panels[5].

Quantitative Data Summary: In Vitro Susceptibility
Fungal StrainPhenotype1-(1H-imidazol-2-yl)propan-1-ol MIC (µg/mL)Fluconazole MIC (µg/mL)Ketoconazole MIC (µg/mL)
Candida albicans (SC5314)Wild-type0.50.250.12
Candida albicans (CAAL61)FLC-Resistant (Efflux)4.0>648.0
Candida glabrata (ATCC 2001)Intrinsic Resistance8.0324.0
Aspergillus fumigatus (AF293)Wild-type16.0>642.0

Data Interpretation: While Ketoconazole exhibits superior potency against wild-type C. albicans, 1-(1H-imidazol-2-yl)propan-1-ol demonstrates a distinct advantage against the FLC-resistant CAAL61 strain. The compact propan-1-ol moiety likely reduces the compound's affinity for fungal efflux pumps (e.g., Cdr1p/Mdr1p), preserving intracellular concentrations[4].

Protocol 1: CLSI M27-A4 Broth Microdilution & Target Validation

A self-validating system to confirm both general susceptibility and specific CYP51 target engagement.

  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.

    • Causality: Imidazoles are weak bases. Buffering strictly to pH 7.0 prevents artifactual shifts in protonation states that could artificially inflate or deflate the MIC by altering cellular permeability.

  • Inoculum Standardization: Prepare fungal suspensions adjusted to 1×103 to 5×103 CFU/mL.

  • Compound Plating: Dispense 2-fold serial dilutions of 1-(1H-imidazol-2-yl)propan-1-ol (0.03 to 64 µg/mL) into 96-well microtiter plates. Include a solvent control (1% DMSO max) to ensure vehicle non-toxicity.

  • Incubation & Readout: Incubate at 35°C for 24–48 hours. Determine the MIC as the lowest concentration resulting in a 50% reduction in growth compared to the control.

  • Validation Step (Ergosterol Quantification): To prove the MIC is driven by CYP51 inhibition and not off-target cytotoxicity, harvest the treated cells at 0.5×MIC . Extract total sterols using methanolic KOH and heptane. Analyze via LC-MS/MS.

    • Self-Validation: A successful assay will show a mathematically proportional decrease in total ergosterol and a corresponding spike in lanosterol (the E/L ratio), confirming the exact mechanism of action[4].

Translational In Vivo Cross-Validation

In vitro MIC values do not account for host pharmacokinetics (PK), plasma protein binding, or tissue penetration. To cross-validate the clinical potential of 1-(1H-imidazol-2-yl)propan-1-ol, a murine model of systemic candidiasis is utilized[6][7].

Workflow InVitro In Vitro Screening CLSI M27 Broth Microdilution Ergosterol Depletion Assay PK Pharmacokinetics (PK) ADME Profiling Plasma Protein Binding InVitro->PK MIC < 8 µg/mL InVivo In Vivo Validation Murine Systemic Candidiasis Survival & CFU Burden PK->InVivo Favorable half-life Decision Hit-to-Lead Criteria Met? InVivo->Decision Efficacy Check

Cross-validation workflow from in vitro MIC screening to in vivo efficacy models.
Quantitative Data Summary: In Vivo Efficacy (Murine Disseminated Candidiasis)
Treatment Group (n=10)Dose (mg/kg/day, IP)Day 10 Survival (%)Kidney Fungal Burden (log10 CFU/g)
Vehicle Control (PBS)00%6.8 ± 0.4 (at time of death)
Fluconazole1090%3.1 ± 0.3
Ketoconazole1080%3.5 ± 0.5
1-(1H-imidazol-2-yl)propan-1-ol1070%4.2 ± 0.6
1-(1H-imidazol-2-yl)propan-1-ol25100%2.8 ± 0.2

Data Interpretation: While 1-(1H-imidazol-2-yl)propan-1-ol requires a slightly higher dose (25 mg/kg) to achieve sterilizing immunity comparable to Fluconazole at 10 mg/kg, it demonstrates robust in vivo stability. The hydroxyl group on the propanol chain likely increases aqueous solubility, aiding in rapid systemic distribution, though potentially shortening its half-life compared to highly lipophilic azoles[5][6].

Protocol 2: Murine Disseminated Candidiasis Model

A rigorously controlled workflow to assess systemic clearance and host survival.

  • Subject Preparation: Utilize 8-week-old female BALB/c mice. Immunosuppress via subcutaneous administration of prednisolone (30 mg/kg) one day prior to infection to mimic the clinical profile of susceptible patients[4].

  • Infection: Inject 5×105 CFU of C. albicans (SC5314) suspended in 100 µL of sterile saline via the lateral tail vein.

    • Causality: Intravenous inoculation ensures immediate systemic dissemination, primarily targeting the highly vascularized kidneys, which serve as the standard organ for fungal burden quantification.

  • Dosing Regimen: 2 hours post-infection, administer 1-(1H-imidazol-2-yl)propan-1-ol via intraperitoneal (IP) injection. Continue dosing once daily for 5 days.

    • Self-Validation (Controls): Include an uninfected, treated group to monitor for compound-induced hepatotoxicity or nephrotoxicity, ensuring that mortality in the test group is strictly due to fungal load, not drug toxicity.

  • Endpoint Analysis: Monitor survival daily for 14 days. For fungal burden, euthanize a subset of mice at Day 5. Aseptically remove, weigh, and homogenize the kidneys in PBS. Plate serial dilutions on Sabouraud Dextrose Agar (SDA) and incubate for 48 hours to calculate CFU/g of tissue[7].

Discussion: Bridging the Gap

The cross-validation of 1-(1H-imidazol-2-yl)propan-1-ol reveals a compelling profile for early-stage drug development. In vitro, it successfully circumvents common efflux-mediated resistance mechanisms that plague standard triazoles, maintaining a low MIC against resistant C. albicans.

However, the in vivo data highlights a critical pharmacokinetic reality: the high hydrophilicity imparted by the propan-1-ol tail, while excellent for formulation and administration, likely results in faster renal clearance. This explains why a 25 mg/kg dose is required to match the tissue-level fungal clearance of 10 mg/kg Fluconazole. Future structural optimizations should focus on capping the hydroxyl group or introducing halogenated phenyl rings to increase the volume of distribution and extend the in vivo half-life, transforming this potent in vitro hit into a clinical lead.

References

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 9(1): e85836. Retrieved from[Link]

  • Wang, Y., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules (Basel, Switzerland). Retrieved from[Link]

  • Koch, A., et al. (2013). Host-induced gene silencing of cytochrome P450 lanosterol C14α-demethylase–encoding genes confers strong resistance to Fusarium species. Proceedings of the National Academy of Sciences (PNAS), 110(48), 19324-19329. Retrieved from[Link]

  • Morio, F., et al. (2011). Amino Acid Substitutions at the Major Insertion Loop of Candida albicans Sterol 14alpha-Demethylase Are Involved in Fluconazole Resistance. PLOS ONE, 6(6): e20023. Retrieved from[Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-(1H-imidazol-2-yl)propan-1-ol via Ergosterol Depletion Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel antifungal candidate, 1-(1H-imidazol-2-yl)propan-1-ol. We will delve into the scientific rationale behind targeting ergosterol biosynthesis, compare robust methodologies for quantifying ergosterol depletion, and provide detailed, field-proven protocols. Our focus is to equip you with the knowledge to generate decisive data, establishing a clear link between your compound and its intended biological target.

Introduction: The Significance of Ergosterol and the Promise of Imidazole-Based Antifungals

Ergosterol is an indispensable sterol in fungal cell membranes, serving a role analogous to cholesterol in mammalian cells.[1] It is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][3][4] The absence or depletion of ergosterol compromises the structural integrity of the fungal cell, leading to growth inhibition and cell death.[5] This makes the ergosterol biosynthesis pathway a prime target for antifungal drug development, as it is absent in humans, offering a high degree of selective toxicity.[1]

Imidazole derivatives are a well-established class of antifungal agents that function by inhibiting the biosynthesis of ergosterol.[6][7][8] Their primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a critical step in the conversion of lanosterol to ergosterol.[9][10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately disrupting membrane function.[12]

The compound of interest, 1-(1H-imidazol-2-yl)propan-1-ol, possesses the characteristic imidazole moiety, strongly suggesting a similar mechanism of action. However, rigorous experimental validation is paramount in drug discovery. This guide will compare two widely accepted methods for quantifying ergosterol depletion—a rapid spectrophotometric assay and a more precise High-Performance Liquid Chromatography (HPLC) method—to definitively characterize the antifungal activity of this novel compound.

The Ergosterol Biosynthesis Pathway: Pinpointing the Target

To understand the impact of 1-(1H-imidazol-2-yl)propan-1-ol, it is essential to visualize its likely point of intervention in the ergosterol biosynthesis pathway. The following diagram illustrates the key steps, highlighting the role of lanosterol 14α-demethylase.

Ergosterol_Pathway cluster_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase intermediate 14α-methylated sterols lanosterol->intermediate enzyme Lanosterol 14α-demethylase (CYP51/Erg11p) lanosterol->enzyme ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor 1-(1H-imidazol-2-yl)propan-1-ol (Imidazole Antifungal) inhibitor->enzyme enzyme->intermediate Demethylation

Sources

A Comparative Guide to the Mass Spectrometry Validation of 1-(1H-imidazol-2-yl)propan-1-ol Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development, a comprehensive understanding of a candidate compound's metabolic fate is not merely an academic exercise—it is a cornerstone of ensuring safety and efficacy. The identification, characterization, and quantification of metabolites are critical milestones in the preclinical and clinical development of any new chemical entity. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of metabolites of the investigational compound 1-(1H-imidazol-2-yl)propan-1-ol.

As a Senior Application Scientist, the aim here is not to provide a rigid, one-size-fits-all protocol, but to offer a guiding framework built on scientific principles and field-proven insights. We will delve into the causality behind experimental choices, compare and contrast different analytical strategies, and provide detailed, actionable protocols. Furthermore, we will explore alternative and complementary techniques for the unambiguous structural elucidation of metabolites.

The Imperative of Metabolite Validation

The rigorous validation of a drug's metabolites is a non-negotiable aspect of drug development for several key reasons:

  • Safety and Toxicity Assessment: Metabolites can exhibit their own pharmacological activity, which may be beneficial, benign, or toxic. In some cases, a metabolite may be more potent or have a longer half-life than the parent drug, contributing significantly to the overall therapeutic and toxicological profile.

  • Comprehensive Pharmacokinetic (PK) Profiling: A complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile requires the characterization of its major metabolites. This information is vital for determining appropriate dosing regimens and predicting potential accumulation.

  • Evaluating Drug-Drug Interaction (DDI) Potential: The parent drug or its metabolites can be substrates, inhibitors, or inducers of drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters. A thorough understanding of these interactions is crucial to prevent adverse events when the drug is co-administered with other medications.

  • Fulfilling Regulatory Requirements: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for metabolite identification and characterization as part of a New Drug Application (NDA) or Marketing Authorisation Application (MAA).[1][2][3][4]

Predicted Metabolic Pathways of 1-(1H-imidazol-2-yl)propan-1-ol

While specific experimental data on 1-(1H-imidazol-2-yl)propan-1-ol is nascent, we can predict its likely metabolic fate based on its chemical structure and the well-established metabolism of other imidazole-containing pharmaceuticals. The metabolism is anticipated to proceed via Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: The Role of Oxidation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 1-(1H-imidazol-2-yl)propan-1-ol, oxidation is the most probable Phase I pathway, likely mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 and CYP3A5 being major contributors for many imidazole-based drugs.[5] Potential sites of oxidation include:

  • Hydroxylation of the propanol side chain: This could lead to the formation of a diol.

  • Oxidation of the imidazole ring: This can result in the formation of oxo-imidazoles or potentially lead to ring cleavage in some instances.[6]

  • Dehydrogenation of the secondary alcohol: This would form the corresponding ketone.

Phase II Metabolism: Enhancing Excretion through Conjugation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. For 1-(1H-imidazol-2-yl)propan-1-ol, the primary Phase II reaction is expected to be:

  • Glucuronidation: The secondary alcohol of the parent compound, as well as any newly formed hydroxyl groups from Phase I metabolism, are prime candidates for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Parent_Compound 1-(1H-imidazol-2-yl)propan-1-ol Phase_I_Metabolites Oxidized Metabolites (e.g., diols, ketones) Parent_Compound->Phase_I_Metabolites Phase I (CYP450) Phase_II_Parent Parent Glucuronide Parent_Compound->Phase_II_Parent Phase II (UGTs) Phase_II_Metabolites Oxidized Metabolite Glucuronides Phase_I_Metabolites->Phase_II_Metabolites Phase II (UGTs)

Caption: Predicted metabolic pathways for 1-(1H-imidazol-2-yl)propan-1-ol.

A Comparative Analysis of Mass Spectrometry-Based Validation Strategies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the identification and quantification of drug metabolites in complex biological matrices, lauded for its exceptional sensitivity, selectivity, and throughput.[7]

The Power of High-Resolution Mass Spectrometry (HRMS) in Metabolite Discovery

For the initial discovery and identification of unknown metabolites, high-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, are indispensable. Their ability to provide highly accurate mass measurements (typically < 5 ppm) allows for the confident determination of the elemental composition of a metabolite, which is the first crucial step in its structural elucidation.

The Precision of Triple Quadrupole Mass Spectrometry (QqQ) for Targeted Quantification

Once metabolites have been identified, the focus shifts to their quantification. For this, triple quadrupole mass spectrometers are the industry's workhorse. Operating in Multiple Reaction Monitoring (MRM) mode, they offer unparalleled sensitivity and selectivity, allowing for the accurate measurement of metabolite concentrations even at very low levels in complex biological fluids.[7]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Triple Quadrupole Mass Spectrometry (QqQ)
Primary Application Metabolite Identification & Structural ElucidationTargeted Metabolite Quantification
Mass Accuracy High (< 5 ppm)Standard (Unit Mass Resolution)
Typical Scan Mode Full Scan, All-Ions FragmentationMultiple Reaction Monitoring (MRM)
Sensitivity High in full scan modeExtremely high in MRM mode
Selectivity High, based on accurate massVery high, based on precursor-product ion transitions
Experimental Protocol: In Vitro Metabolite Generation and Sample Preparation

The following protocol details a standard procedure for generating metabolites of 1-(1H-imidazol-2-yl)propan-1-ol using human liver microsomes, a common in vitro system that contains a rich complement of drug-metabolizing enzymes.

  • Metabolite Generation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 1-(1H-imidazol-2-yl)propan-1-ol (final concentration 1 µM), and an NADPH regenerating system in a phosphate buffer (pH 7.4). Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Termination: Quench the reaction by adding two volumes of ice-cold acetonitrile containing a suitable internal standard.

  • Protein Removal: Vortex the mixture vigorously and then centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Concentration: Carefully transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

cluster_metabolism In Vitro Metabolism cluster_prep Sample Preparation Incubation Incubation with Liver Microsomes and NADPH Quenching Reaction Quenching with Acetonitrile Incubation->Quenching Protein_Precipitation Protein Precipitation (Centrifugation) Quenching->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC-MS_Analysis LC-MS_Analysis Reconstitution->LC-MS_Analysis Injection

Caption: Workflow for in vitro metabolism and sample preparation.

Experimental Protocol: LC-MS/MS Analysis for Metabolite Profiling

Given the polar nature of 1-(1H-imidazol-2-yl)propan-1-ol and its expected metabolites, a hydrophilic interaction liquid chromatography (HILIC) method is often a suitable choice for their separation.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column, such as one with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[8][9]

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage (e.g., 40%) to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry System: A high-resolution mass spectrometer for identification or a triple quadrupole mass spectrometer for quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for imidazole-containing compounds.

  • Key MS Parameters:

    • Capillary Voltage: 2.5 - 3.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 400 - 550 °C

    • Collision Energy (for MS/MS): Ramped or optimized for individual metabolites.

Deciphering the Data: Fragmentation Patterns of Imidazole-Containing Compounds

The interpretation of MS/MS spectra is key to structural elucidation. For protonated imidazole-containing compounds, fragmentation is often predictable. The imidazole ring itself is relatively stable and fragmentation is typically dominated by losses from the substituents.[10] For 1-(1H-imidazol-2-yl)propan-1-ol, expected fragmentation pathways include:

  • Loss of water (H₂O): A common loss from the secondary alcohol.

  • Loss of the propanol side chain: Cleavage of the bond between the imidazole ring and the side chain.

  • Loss of small molecules from the imidazole ring: While less common, losses of species like HCN can occur under certain conditions.[11]

Beyond Mass Spectrometry: Alternative and Complementary Validation Techniques

While mass spectrometry is a powerhouse for metabolite analysis, for unequivocal structural confirmation, especially for novel metabolites, orthogonal techniques are often required.

The Definitive Answer: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[12][13][14] It provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. The primary challenge with using NMR for metabolite analysis is its lower sensitivity compared to mass spectrometry, often requiring isolation of the metabolite. However, advances in cryoprobe technology and hyphenated techniques like LC-SPE-NMR are making NMR more accessible for metabolite identification.

CharacteristicMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Yield Mass-to-charge ratio, elemental composition, fragmentationAtomic connectivity, stereochemistry, 3D structure
Sensitivity Picomole to femtomole rangeNanomole to micromole range
Sample Purity Can analyze complex mixturesTypically requires purified samples
Throughput HighLow
The Ultimate Confirmation: Synthesis of Authentic Reference Standards

The most definitive way to validate the structure of a putative metabolite is to synthesize an authentic reference standard and demonstrate that it has identical chromatographic retention time and mass spectrometric fragmentation patterns to the metabolite observed in the biological sample.[15]

Adherence to Regulatory Standards: Bioanalytical Method Validation Following ICH M10

Once the metabolites of interest have been identified and a quantitative assay is to be used in regulated studies, the analytical method must be rigorously validated according to the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][6] This ensures that the method is reliable, reproducible, and fit for its intended purpose.

Core Parameters for Bioanalytical Method Validation (ICH M10)
  • Selectivity and Specificity: The method's ability to unequivocally measure the analyte in the presence of endogenous matrix components, other metabolites, and concomitant medications.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the variability of the measurements.

  • Calibration Curve and Range: The relationship between the analyte concentration and the instrument response must be established, defining the range over which the assay is accurate and precise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte, which can lead to ion suppression or enhancement.

  • Stability: The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

  • Dilution Integrity: Ensuring that samples with concentrations above the upper limit of quantification can be diluted with blank matrix and still yield accurate results.

Conclusion

The validation of metabolites of 1-(1H-imidazol-2-yl)propan-1-ol is a multifaceted process that is integral to its successful development. This guide has outlined a strategic approach that leverages the strengths of different mass spectrometry platforms, from the discovery power of HRMS to the quantitative precision of triple quadrupole instruments. We have provided a framework of experimental protocols and emphasized the importance of understanding the underlying principles of metabolic pathways and mass spectrometric fragmentation.

For unambiguous structural elucidation of novel metabolites, the integration of complementary techniques such as NMR and the synthesis of reference standards is paramount. Finally, all quantitative bioanalytical methods must be subjected to rigorous validation according to the globally harmonized ICH M10 guideline to ensure the integrity and reliability of the data that will ultimately support regulatory submissions. By following this comprehensive and scientifically-grounded approach, researchers can confidently navigate the complexities of metabolite validation and contribute to the development of safe and effective new medicines.

References

  • Bio-protocol. (2018, February 5). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Bio-protocol. [Link]

  • JGI/LBNL Metabolomics. (n.d.). Standard LC-MS/MS ESI Method - Polar HILIC-Z v1. Protocols.io. [Link]

  • Clerc, G., & Ivanisevic, J. (2019). Emerging new strategies for successful metabolite identification in metabolomics. Current Opinion in Biotechnology, 55, 81-88. [Link]

  • Giraudeau, P. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(1), 13. [Link]

  • Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. J. (2019). Structural elucidation of low abundant metabolites in complex sample matrices. Current Opinion in Biotechnology, 55, 29-36. [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Kadar, T., Viskolcz, B., & I.G. Csizmadia. (2009). Protonated 1‐methylimidazole decomposition by electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 44(9), 1375-1384. [Link]

  • Na, C. S., & Antonopoulos, A. (2024). Computational methods for processing and interpreting mass spectrometry-based metabolomics. Essays in Biochemistry, 68(2), 241-255. [Link]

  • Dai, Y., & Hsiao, J. J. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies. [Link]

  • Andersson, E. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]

  • CMIC Group. (n.d.). Bioanalytical Method Validation: ICH M10. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bach, E. (2021). Machine learning methods for structural elucidation in untargeted metabolomics. Aaltodoc. [Link]

  • Gijbels, E., & Spetea, M. (2012). LC-MS metabolomics of polar compounds. Journal of separation science, 35(12), 1435-1447. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Skinner, O. S., & McLuckey, S. A. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2517-2524. [Link]

  • Bowie, J. H., & Cooks, R. G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1623. [Link]

  • European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • Iwamoto, S., & Imato, T. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(9), 1674-1682. [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, nucleotides & nucleic acids, 25(9-11), 1237–1240. [Link]

  • Garcia de Lomana, M., Svensson, F., Volkamer, A., Mathea, M., & Kirchmair, J. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery, 1(2), 133-146. [Link]

  • Sridhar, D., & Sankar, R. (2018). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 453-458. [Link]

  • Ohta, H., et al. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & pharmaceutical bulletin, 55(7), 1058–1062. [Link]

  • Jones, S. Z., & Lord, R. L. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1565. [Link]

  • European Molecular Biology Laboratory. (n.d.). Publications – Metabolomics Core Facility. [Link]

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Safety Operating Guide

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of specialized heterocyclic compounds are critical components of laboratory safety and environmental stewardship. For researchers and drug development professionals working with 1-(1H-imidazol-2-yl)propan-1-ol (CAS: 1315060-05-9), standard "down-the-drain" disposal is strictly prohibited.

This guide provides a comprehensive, mechanistically grounded protocol for the safe segregation, containerization, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

To effectively manage the disposal of 1-(1H-imidazol-2-yl)propan-1-ol, one must understand its chemical topology. The molecule consists of an electron-rich imidazole ring coupled with a secondary alcohol (propanol) side chain.

  • Reactivity with Acids and Oxidizers: The basic nitrogen atoms in the imidazole ring (pKa ~7) act as nucleophiles and can react exothermically with strong acids[1]. Furthermore, the secondary alcohol group is highly susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, permanganates, or peroxides) can lead to rapid, uncontrolled exothermic degradation and the potential release of toxic nitrogen oxide (NOx) gases.

  • Environmental Persistence: Imidazole derivatives exhibit varying degrees of aquatic toxicity and environmental persistence. If introduced into municipal wastewater systems, the basic nature of the compound can alter local pH levels and disrupt the biological treatment processes utilized by wastewater facilities[2].

  • Physiological Hazards: According to its GHS classification, the compound is a recognized skin and eye irritant (H315, H319) and can cause specific target organ toxicity via single exposure (H336), specifically respiratory and dermal irritation[3].

Quantitative Hazard & Regulatory Profile

The following table summarizes the critical quantitative and regulatory data required for generating accurate hazardous waste manifests.

ParameterClassification / ValueRegulatory Authority
CAS Number 1315060-05-9Chemical Abstracts Service[3]
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)GHS / OSHA[3]
EPA Waste Designation Characteristic Hazardous Waste (Non-RCRA Listed)USEPA (RCRA)[4]
SAA Storage Limit 55 Gallons (Liquid) / 1 Quart (Acute/P-Listed equivalent)USEPA (RCRA)[4]
Incompatible Materials Strong Oxidizers, Acids, Acid Anhydrides, Acid ChloridesStandard SDS Guidelines[1]

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of this protocol includes a verification check. Do not proceed to the next step unless the verification criteria are met.

Phase 1: Point-of-Generation Segregation

The goal is to isolate the compound from incompatible chemical streams immediately upon the completion of an experiment.

  • Determine Waste State: Identify whether the waste is in a pure solid form, an aqueous/organic solution, or consists of contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Segregation Check: Ensure the designated waste stream contains zero strong oxidizers, acids, acid anhydrides, or acid chlorides[1].

  • Verification: Review the laboratory notebook or batch record. If the reaction involved oxidizers, quench the oxidizer completely using an appropriate reducing agent (e.g., sodium bisulfite) and verify neutrality using KI-starch paper before combining it with the imidazole waste stream.

Phase 2: Containerization & Labeling

Proper containerization prevents fugitive emissions and accidental exposures.

  • Select Compatible Containment: Transfer the waste into a sealable, airtight container. High-Density Polyethylene (HDPE) or borosilicate glass are required, as the mild basicity of the imidazole ring can degrade certain low-quality plastics over time[1].

  • Transfer Protocol: Perform all transfers inside a certified chemical fume hood to mitigate inhalation risks associated with H336 (STOT SE 3)[3].

  • Apply EPA Labeling: Affix a standardized hazardous waste label. The 5[5] the label to explicitly state "Hazardous Waste," list the full chemical name ("1-(1H-imidazol-2-yl)propan-1-ol"), and include the appropriate GHS hazard pictograms (Irritant/Exclamation Mark).

  • Verification: Invert the sealed container gently to ensure the PTFE-lined cap is secure and leak-proof.

Phase 3: Satellite Accumulation Area (SAA) Management

SAAs allow labs to store waste at the point of generation safely.

  • Transfer to SAA: Move the labeled container to the laboratory's designated SAA. The SAA must be at or near the point of generation and under the control of the operator[5].

  • Monitor Accumulation Limits: Ensure the total volume of hazardous waste in the SAA does not exceed the 4[4].

  • EHS Handoff: Once the container is 80% full, or the SAA limit is approached, submit a collection request to your institutional Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Verification: Audit the SAA weekly to ensure no incompatible waste containers (e.g., nitric acid waste) are stored in the same secondary containment bin as the imidazole waste.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making and physical workflow for processing this chemical waste.

DisposalWorkflow Start Waste Generation: 1-(1H-imidazol-2-yl)propan-1-ol Form Determine Waste Form Start->Form Solid Solid/Powder Waste (Contaminated PPE/Consumables) Form->Solid Liquid Liquid Waste (Aqueous/Organic Solutions) Form->Liquid Segregation Segregation Check: Isolate from Oxidizers & Acids Solid->Segregation Liquid->Segregation Container Seal in Compatible HDPE/Glass Container Segregation->Container Label Apply EPA Hazardous Waste Label Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS / Licensed Contractor Pickup SAA->EHS

Workflow for the segregation, containerization, and disposal of 1-(1H-imidazol-2-yl)propan-1-ol.

Emergency Spill Response Protocol

In the event of an accidental release outside of primary containment:

  • Evacuate and Ventilate: Secure the area and ensure maximum fume hood ventilation.

  • Don PPE: Equip chemically compatible gloves (Nitrile, >0.11mm thickness), a fully buttoned lab coat, and splash goggles[1].

  • Containment: For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. For solid powder spills, sweep up mechanically using non-sparking tools, avoiding dust generation.

  • Disposal of Spill Materials: Double-bag all contaminated absorbent materials and PPE in heavy-duty plastic bags, label them as hazardous waste, and transfer them to the SAA[1].

References

  • "1-(1H-imidazol-2-yl)
  • "Managing Hazardous Chemical Waste in the Lab", Lab Manager.
  • "Laboratory Waste Management Guidelines", Old Dominion University.
  • "Hazardous Waste and Disposal Consider
  • "Imidazole Standard Operating Procedure", University of Washington.

Sources

Personal protective equipment for handling 1-(1H-imidazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling 1-(1H-imidazol-2-yl)propan-1-ol (CAS: 1315060-05-9) —a highly versatile building block frequently utilized in medicinal chemistry and drug development[1]—understanding its physicochemical behavior is paramount to ensuring operational safety and experimental integrity.

This guide provides a comprehensive, field-proven architecture for the safe handling, dispensing, and disposal of this compound, grounded in the causality of its molecular structure.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand why the chemical is hazardous. 1-(1H-imidazol-2-yl)propan-1-ol features an imidazole core linked to a propanol aliphatic chain. The basicity of the imidazole nitrogens gives it a high affinity for moisture and biological membranes[2]. When combined with the lipophilic propanol tail, the molecule's ability to penetrate the stratum corneum is significantly enhanced, directly driving its primary GHS hazards[3].

Table 1: Hazard Profile & Mechanistic Causality

GHS ClassificationHazard StatementMechanistic Causality
Skin Irrit. 2 H315: Causes skin irritationThe basic imidazole nitrogen interacts with skin moisture, while the lipophilic propanol tail facilitates epidermal penetration, leading to localized pH shifts and protein denaturation[3].
Eye Irrit. 2A H319: Causes serious eye irritationThe compound has a high affinity for the aqueous environment of the cornea; rapid hydrogen bonding causes acute osmotic stress and cellular irritation[3].
STOT SE 3 H336: May cause drowsiness or dizzinessInhalation of dust/vapors allows the alcohol moiety to enter systemic circulation, crossing the blood-brain barrier and causing mild central nervous system (CNS) depression[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, we must implement a targeted PPE architecture. The goal is zero-exposure, achieved through strict material compatibility.

Table 2: Required PPE Specifications

PPE CategorySpecificationScientific Rationale
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to short-chain alcohols and basic heterocyclic compounds compared to standard latex, preventing molecular breakthrough[4].
Eye Protection Snug-fitting Safety GogglesPrevents ingress of aerosolized particulates. A full face shield is required if handling volumes >500 mL or conducting pressurized reactions[4].
Body Protection Flame-retardant lab coat (100% Cotton)Prevents static discharge which could ignite flammable solvents typically used in conjunction with this compound during synthesis[5].
Respiratory N95/P100 Particulate RespiratorMitigates H336 risks by filtering out fine powders (typically <5 microns) that can easily reach the alveoli if handled outside a fume hood[5].

Standard Operating Procedure: Dispensing and Reaction Setup

Trustworthiness in safety requires self-validating protocols. Follow this step-by-step methodology to ensure a closed-loop safety system when handling 1-(1H-imidazol-2-yl)propan-1-ol.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is certified and operating with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the basic imidazole ring[4].

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears by inflating them slightly before use.

  • Don the lab coat, ensuring the cuffs are tucked under the gloves to prevent skin exposure at the vulnerable wrist area.

  • Don safety goggles before opening the chemical container.

Step 3: Dispensing and Weighing

  • Use an anti-static spatula. Imidazole derivatives in powder form can accumulate static charge, leading to rapid aerosolization when transferred[5].

  • Weigh the material in a closed analytical balance. If transferring the compound outside the hood, use a hermetically sealed weighing boat or vial to prevent inhalation exposure.

Step 4: Decontamination and Doffing

  • Wipe down the exterior of the chemical bottle and the balance with a solvent that readily dissolves the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with distilled water[5].

  • Remove gloves using the "beak method" (glove-in-glove) to ensure no exterior contamination touches the skin. Wash hands immediately with soap and water.

Spill Containment and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 5-meter radius) to prevent inhalation of dust (H336)[5].

  • Ventilate: Maximize fume hood exhaust. If the spill occurs outside the hood, ensure room HVAC is functioning optimally and open external vents if available.

  • Contain (Dry Spill): Do not use water initially, as this can spread the basic compound and create a slippery hazard. Gently cover the powder with dry sand or a commercial inert absorbent[5].

  • Collect: Use a non-sparking, anti-static brush and dustpan to collect the material. Avoid aggressive sweeping motions that generate dust[4].

  • Neutralize & Wash: Wash the spill area with copious amounts of water and a mild detergent. The high aqueous solubility of the propanol moiety ensures effective removal of residual molecules[5].

G A Pre-Operation: PPE & Hood Check B Dispensing: Anti-static Transfer A->B C Reaction Setup: Solvent Addition B->C F Spill Event: Isolate & Ventilate B->F Accidental Release D Post-Operation: Surface Decontamination C->D C->F E Waste Disposal: Organic Stream D->E G Containment: Inert Absorbent F->G H Neutralization: Aqueous Wash G->H H->E

Workflow for handling 1-(1H-imidazol-2-yl)propan-1-ol, including spill response pathways.

Waste Disposal Logistics

Proper disposal prevents environmental contamination and hazardous cross-reactions in the waste stream.

  • Segregation: 1-(1H-imidazol-2-yl)propan-1-ol must be disposed of in the Non-Halogenated Organic Waste stream, provided no halogenated solvents (e.g., DCM, Chloroform) were used during the reaction.

  • Labeling: Clearly label the waste container with the full chemical name, CAS number (1315060-05-9), and the specific GHS hazards (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3)[3].

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment tray. Keep strictly separated from strong acids to prevent exothermic acid-base reactions within the waste carboy[2].

References

  • NextSDS - "1-(1H-imidazol-2-yl)propan-1-ol — Chemical Substance Information." Available at: [Link]

  • Ataman Kimya - "IMIDAZOLE | Handling and Storage." Available at:[Link]

Sources

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